2,4-Dihydroxybenzophenone-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H10O3 |
|---|---|
Molecular Weight |
220.17 g/mol |
IUPAC Name |
(1,2,3,4,5,6-13C6)cyclohexatrienyl-(2,4-dihydroxyphenyl)methanone |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8,14-15H/i1+1,2+1,3+1,4+1,5+1,9+1 |
InChI Key |
ZXDDPOHVAMWLBH-YPRXCQIKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)C(=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Dihydroxybenzophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4-Dihydroxybenzophenone-¹³C₆, an isotopically labeled form of the widely used ultraviolet (UV) filter and organic intermediate, 2,4-dihydroxybenzophenone (B1670367). This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis and in metabolic studies. This guide covers the compound's fundamental properties, proposed synthesis and purification methodologies, spectral data, and its application in analytical chemistry. Furthermore, it delves into the biological significance of the unlabeled parent compound, 2,4-dihydroxybenzophenone, by detailing its interaction with key signaling pathways, providing context for the utility of its labeled counterpart in biological research.
Chemical and Physical Properties
2,4-Dihydroxybenzophenone-¹³C₆ is a stable isotope-labeled analog of 2,4-dihydroxybenzophenone, where six carbon atoms in the phenyl ring are replaced with the ¹³C isotope. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of the unlabeled compound.
Table 1: General and Physical Properties of 2,4-Dihydroxybenzophenone-¹³C₆
| Property | Value | Reference |
| IUPAC Name | (2,4-dihydroxyphenyl)(phenyl-¹³C₆)methanone | N/A |
| Synonyms | Benzophenone-1-¹³C₆, 4-Benzoylresorcinol-¹³C₆ | [1] |
| CAS Number | 2731164-01-3 | [2] |
| Molecular Formula | C₇¹³C₆H₁₀O₃ | [1] |
| Molecular Weight | 220.17 g/mol | [1] |
| Appearance | Off-white to light yellow solid | [3] |
| Melting Point | 141-143 °C | [3] |
| Solubility | Slightly soluble in chloroform (B151607) and ethyl acetate. Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | [3][4] |
| Storage | Store at refrigerator temperature. | [3] |
Synthesis and Purification
Proposed Synthesis Methodology
The synthesis would involve the reaction of resorcinol (B1680541) with ¹³C₆-benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap for HCl, add anhydrous aluminum chloride to a suitable solvent (e.g., nitrobenzene (B124822) or carbon disulfide).
-
Addition of Reactants: Cool the mixture in an ice bath. Slowly add a solution of resorcinol in the same solvent. Subsequently, add ¹³C₆-benzoyl chloride dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-80°C for several hours to ensure the completion of the reaction.
-
Work-up: Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer sequentially with dilute HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate it under reduced pressure to obtain the crude product.
Purification
The crude 2,4-Dihydroxybenzophenone-¹³C₆ can be purified by recrystallization.
Experimental Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent, such as methanol (B129727) or an ethanol/water mixture.[5]
-
Allow the solution to cool slowly to room temperature and then in an ice bath to facilitate crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Spectroscopic Data
Detailed experimental spectra for 2,4-Dihydroxybenzophenone-¹³C₆ are not widely published. The following sections provide expected spectral characteristics and available data for the unlabeled parent compound as a reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum is expected to be very similar to that of the unlabeled compound. The protons on the dihydroxyphenyl ring and the hydroxyl protons will show characteristic shifts.
-
¹³C NMR: The ¹³C NMR spectrum will show six distinct, intensified signals in the aromatic region corresponding to the ¹³C-labeled phenyl ring. The chemical shifts of the other carbon atoms will be consistent with the structure of 2,4-dihydroxybenzophenone.
Reference ¹H and ¹³C NMR data for unlabeled 2,4-Dihydroxybenzophenone can be found in various spectral databases. [6]
Mass Spectrometry (MS)
The key feature in the mass spectrum of 2,4-Dihydroxybenzophenone-¹³C₆ will be a molecular ion peak (M⁺) that is 6 mass units higher than that of the unlabeled compound due to the six ¹³C atoms. The fragmentation pattern is expected to be similar to the unlabeled analog, with characteristic fragments showing a +6 Da shift if they retain the labeled phenyl ring.
Reference Mass Spectral data for unlabeled 2,4-Dihydroxybenzophenone can be found in public databases such as PubChem. [6]
Infrared (IR) Spectroscopy
The IR spectrum is expected to be nearly identical to that of the unlabeled 2,4-dihydroxybenzophenone, as the isotopic labeling does not significantly alter the vibrational frequencies of the functional groups. Key characteristic peaks would include:
-
A broad O-H stretching band for the hydroxyl groups.
-
A strong C=O stretching band for the ketone group.
-
C-O stretching and aromatic C=C bending vibrations.
A reference IR spectrum for unlabeled 2,4-dihydroxybenzophenone is available. [7]
Application as an Internal Standard
2,4-Dihydroxybenzophenone-¹³C₆ is primarily used as an internal standard for the accurate quantification of 2,4-dihydroxybenzophenone in various matrices, such as biological fluids, environmental samples, and consumer products, using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]
Experimental Workflow for Quantification using an Internal Standard
The following provides a general workflow for using 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard in a quantitative LC-MS analysis.
Caption: General workflow for quantitative analysis using an internal standard.
Detailed Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of 2,4-Dihydroxybenzophenone-¹³C₆ (Internal Standard, IS) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Prepare a stock solution of unlabeled 2,4-dihydroxybenzophenone (analyte) at a known concentration.
-
From the analyte stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range in the samples.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Sample Preparation:
-
To a known volume or weight of the unknown sample, calibration standards, and QC samples, add a fixed volume of the IS working solution.
-
Perform a sample extraction procedure to remove interfering matrix components. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto an appropriate LC column (e.g., C18) for chromatographic separation.
-
The mobile phase composition and gradient will need to be optimized to achieve good separation of the analyte from matrix components.
-
The mass spectrometer should be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for both the analyte and the IS and monitoring a specific product ion for each.
-
For 2,4-dihydroxybenzophenone: Monitor a transition such as m/z 215 -> [product ion].
-
For 2,4-Dihydroxybenzophenone-¹³C₆: Monitor a transition such as m/z 221 -> [corresponding product ion].
-
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the IS in each chromatogram.
-
Calculate the ratio of the analyte peak area to the IS peak area for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Biological Significance of the Parent Compound
The biological activities of the unlabeled parent compound, 2,4-dihydroxybenzophenone, provide the rationale for using its ¹³C₆-labeled analog in biological and toxicological studies. 2,4-dihydroxybenzophenone has been shown to interact with important cellular signaling pathways.
Inhibition of the TLR4/MD2 Signaling Pathway
Recent studies have indicated that 2,4-dihydroxybenzophenone can act as an anti-inflammatory agent by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway. This pathway is a key component of the innate immune system, and its overactivation can lead to inflammatory diseases.
Caption: Inhibition of the TLR4/MD2 signaling pathway by 2,4-dihydroxybenzophenone.
Stimulation of the β-Catenin Signaling Pathway
2,4-dihydroxybenzophenone has also been shown to stimulate the β-catenin signaling pathway, which plays a crucial role in bone formation and has antiosteoporotic activity.[3]
Caption: Stimulation of the β-catenin signaling pathway by 2,4-dihydroxybenzophenone.
Conclusion
2,4-Dihydroxybenzophenone-¹³C₆ is an essential tool for the accurate and reliable quantification of its unlabeled counterpart in complex matrices. Its chemical and physical properties are well-defined, and while specific synthesis protocols for the labeled version are proprietary, they can be inferred from established chemical reactions. The primary application of this compound lies in its use as an internal standard in analytical methodologies, a process for which a detailed workflow has been provided. Understanding the biological activities of the parent compound, particularly its interactions with the TLR4/MD2 and β-catenin signaling pathways, underscores the importance of its labeled analog in advancing research in inflammation, bone biology, and toxicology. This guide serves as a foundational resource for scientists and researchers employing 2,4-Dihydroxybenzophenone-¹³C₆ in their studies.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. The canonical Wnt/beta-catenin signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Guide: 2,4-Dihydroxybenzophenone-¹³C₆
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzophenone-¹³C₆, a stable isotope-labeled internal standard crucial for accurate quantification in analytical chemistry. The document details its chemical and physical properties, provides an exemplary experimental protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), outlines a plausible synthetic route, and discusses the toxicological pathways of related benzophenones. This guide is intended to serve as a vital resource for researchers in toxicology, environmental science, and pharmaceutical development who require precise and reliable measurement of 2,4-Dihydroxybenzophenone.
Core Compound Identification and Properties
2,4-Dihydroxybenzophenone-¹³C₆ is the isotopically labeled form of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1), where six carbon atoms on the phenyl ring are replaced with the stable isotope carbon-13. This labeling renders the molecule heavier, allowing it to be distinguished from its native counterpart by mass spectrometry, which is the cornerstone of its use as an internal standard.[1][2]
Chemical and Physical Data
The fundamental properties of 2,4-Dihydroxybenzophenone-¹³C₆ are summarized below. Data for the unlabeled analogue is provided for comparison, as the physical properties are expected to be nearly identical.
| Property | 2,4-Dihydroxybenzophenone-¹³C₆ | 2,4-Dihydroxybenzophenone (Unlabeled) |
| CAS Number | 2731164-01-3[3] | 131-56-6[4][5] |
| Molecular Formula | C₇¹³C₆H₁₀O₃ | C₁₃H₁₀O₃ |
| Molecular Weight | 220.17 g/mol [3] | 214.22 g/mol [4] |
| Appearance | White to off-white solid | White to pale yellow crystalline solid[5] |
| Purity (Typical) | ≥98% | ≥99% |
| Isotopic Enrichment | ≥98 atom % ¹³C[6] | N/A |
| Melting Point | Not specified; expected ~143-146 °C | 143-146 °C |
| Boiling Point | Not specified; expected ~194 °C @ 1 mmHg | 194 °C @ 1 mmHg |
| Solubility | Soluble in methanol (B129727), ethanol, acetone | Soluble in organic solvents (ethanol, acetone); limited solubility in water[5] |
Application in Quantitative Analysis: Experimental Protocol
The primary application of 2,4-Dihydroxybenzophenone-¹³C₆ is as an internal standard for the accurate quantification of native 2,4-Dihydroxybenzophenone in complex matrices such as urine, plasma, and environmental water samples.[1][2] The standard is added at a known concentration at the beginning of sample processing to correct for analyte loss during extraction and for matrix effects during instrumental analysis.
Exemplary Protocol: Quantification in Human Urine via LC-MS/MS
This protocol provides a generalized workflow for the analysis of 2,4-Dihydroxybenzophenone in urine. Optimization is required for specific instrumentation and sample characteristics.
1. Sample Preparation & Hydrolysis:
- To a 2 mL urine sample, add 10 µL of a 1 µg/mL solution of 2,4-Dihydroxybenzophenone-¹³C₆ in methanol.
- Add 500 µL of acetate (B1210297) buffer (pH 5.0).
- Add 20 µL of β-glucuronidase/arylsulfatase enzyme to hydrolyze conjugated metabolites.[7]
- Vortex and incubate the mixture overnight (approx. 16 hours) at 37°C.[7]
2. Analyte Extraction (Solid-Phase Extraction - SPE):
- Condition an SPE cartridge (e.g., Oasis HLB) with 3 mL of methanol followed by 3 mL of deionized water.
- Load the hydrolyzed urine sample onto the cartridge.
- Wash the cartridge with 3 mL of water to remove interferences.
- Dry the cartridge thoroughly under vacuum.
- Elute the analyte and internal standard with 3 mL of methanol or a mixture of methanol and ethyl acetate.[8]
3. Final Sample Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).
- Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Illustrative):
- LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Methanol.
- Gradient: A suitable gradient starting from a lower percentage of B, ramping up to a high percentage to ensure elution, followed by re-equilibration.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple Quadrupole (QqQ).
- Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
- MRM Transitions:
- 2,4-Dihydroxybenzophenone: Precursor Ion (m/z) 213.1 → Product Ion (e.g., 136.0).
- 2,4-Dihydroxybenzophenone-¹³C₆: Precursor Ion (m/z) 219.1 → Product Ion (e.g., 142.0).
5. Quantification:
- A calibration curve is constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the internal standard.
- The concentration of the analyte in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Figure 1: General experimental workflow for the quantification of 2,4-Dihydroxybenzophenone.
Synthesis Pathway Overview
The synthesis of 2,4-Dihydroxybenzophenone-¹³C₆ involves incorporating the ¹³C atoms into one of the aromatic rings. A common strategy for synthesizing benzophenones is the Friedel-Crafts acylation. For the labeled compound, this would involve using a ¹³C-labeled benzene (B151609) ring precursor.
Figure 2: A logical workflow for the synthesis of 2,4-Dihydroxybenzophenone-¹³C₆.
Toxicological Signaling Pathways
While studies specifically detailing the signaling pathways affected by 2,4-Dihydroxybenzophenone are limited, research on the closely related and widely used UV filter Benzophenone-3 (BP-3) provides valuable insights. BP-3 has been shown to induce cytotoxicity and neurotoxicity by impacting key cellular pathways.
One identified mechanism involves the attenuation of the MAPK/ERK signaling pathway, which is critical for cell proliferation, differentiation, and survival.[8] Disruption of this pathway by BP-3 has been linked to abnormal development of the enteric nervous system in zebrafish models.[8] Additionally, studies in rats have shown that BP-3 can induce the mitochondrial apoptosis pathway in the frontal cortex.[9] This is characterized by an increase in the activity of caspases-9 and -3 and a shift in the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic proteins.[9]
Figure 3: Signaling pathways implicated in the toxicity of Benzophenone-3.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bldpharm.com [bldpharm.com]
- 4. scbt.com [scbt.com]
- 5. CAS 131-56-6: 2,4-Dihydroxybenzophenone | CymitQuimica [cymitquimica.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sample Preparation for Benzophenone Detection | Encyclopedia MDPI [encyclopedia.pub]
- 9. This compound | LGC Standards [lgcstandards.com]
In-Depth Technical Guide: 2,4-Dihydroxybenzophenone-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Dihydroxybenzophenone-13C6, a stable isotope-labeled compound valuable in analytical and research applications. This document details its physicochemical properties, provides exemplary experimental protocols for its quantification, and illustrates its potential role in relevant biological pathways.
Core Physicochemical Data
The incorporation of six stable carbon-13 isotopes into the 2,4-Dihydroxybenzophenone structure results in a precise mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry. The key quantitative data for both the labeled and unlabeled compound are summarized below.
| Property | This compound | 2,4-Dihydroxybenzophenone (unlabeled) |
| Molecular Weight | 220.17 g/mol [1][][3] | 214.22 g/mol [4][5] |
| Chemical Formula | C₇¹³C₆H₁₀O₃[] | C₁₃H₁₀O₃[5] |
| Exact Mass | Not explicitly found | 214.062994177 Da[6] |
| CAS Number | 2731164-01-3[1] | 131-56-6[4][5] |
Experimental Protocols for Quantification
This compound is primarily utilized as an internal standard in quantitative assays to correct for matrix effects and variations in instrument response. Below is a representative experimental protocol for the analysis of 2,4-Dihydroxybenzophenone in a biological matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common application for this labeled compound.
Exemplary LC-MS/MS Protocol for 2,4-Dihydroxybenzophenone Analysis
This protocol is a composite based on established methods for the analysis of benzophenone (B1666685) derivatives.
1. Sample Preparation (e.g., Plasma or Tissue Homogenate)
-
Spiking: To 100 µL of the biological sample, add a known concentration of this compound solution (e.g., 10 µL of a 1 µg/mL solution in methanol) to serve as the internal standard.
-
Extraction: Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous phases.
-
Evaporation: Carefully transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water with 0.1% formic acid).
2. Chromatographic Separation (LC)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7-7.1 min: Return to 5% B
-
7.1-10 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection (MS/MS)
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2,4-Dihydroxybenzophenone: Precursor ion (m/z) 213.1 → Product ion (m/z) 136.1
-
This compound: Precursor ion (m/z) 219.1 → Product ion (m/z) 142.1
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity for both the analyte and the internal standard.
4. Quantification
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in prepared standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Signaling Pathways
While direct studies on the signaling pathways affected by 2,4-Dihydroxybenzophenone are limited, research on its isomer, 2,4'-Dihydroxybenzophenone, has shown interactions with inflammatory and developmental pathways. These findings suggest potential areas of investigation for 2,4-Dihydroxybenzophenone.
Potential Interaction with the TLR4-Mediated Inflammatory Pathway
Research has indicated that 2,4'-Dihydroxybenzophenone can inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response to bacterial lipopolysaccharide (LPS). This inhibition leads to a reduction in downstream inflammatory responses.
References
An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxybenzophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthesis pathway for 2,4-Dihydroxybenzophenone-¹³C₆, a labeled compound valuable as an internal standard or tracer in various analytical and biological studies. The guide details the synthetic route, experimental protocols, quantitative data, and the biological context of its application, particularly in photoaffinity labeling and its interaction with cellular signaling pathways.
Core Synthesis Pathway: Friedel-Crafts Acylation
The most direct and efficient method for synthesizing 2,4-Dihydroxybenzophenone-¹³C₆ is through the Friedel-Crafts acylation of Resorcinol-¹³C₆ with benzoyl chloride. This approach ensures the ¹³C₆ label is incorporated into the dihydroxylated phenyl ring. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂).
An alternative high-yield method involves the reaction of Resorcinol-¹³C₆ with benzotrichloride (B165768).[1][2][3][4][5]
Diagram of the Synthesis Pathway
Caption: Friedel-Crafts acylation of Resorcinol-¹³C₆.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of 2,4-Dihydroxybenzophenone, which can be adapted for the ¹³C₆-labeled version using Resorcinol-¹³C₆.
Method 1: Friedel-Crafts Acylation with Benzoyl Chloride[6][7]
Materials:
-
Resorcinol-¹³C₆ (1 equivalent)
-
Benzoyl chloride (1 equivalent)
-
Anhydrous aluminum chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous nitrobenzene (B124822) (solvent)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous AlCl₃ in anhydrous nitrobenzene.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride dropwise to the stirred suspension.
-
After the addition of benzoyl chloride, add Resorcinol-¹³C₆ portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-3 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water.
Method 2: Reaction with Benzotrichloride[2][3]
Materials:
-
Resorcinol-¹³C₆ (1 equivalent)
-
Benzotrichloride (1.1 equivalents)
-
Water
-
Toluene (solvent)
Procedure:
-
Dissolve Resorcinol-¹³C₆ in a mixture of methanol and water.
-
In a separate flask, prepare a solution of benzotrichloride in toluene.
-
Heat the resorcinol (B1680541) solution to 40-50°C.
-
Slowly add the benzotrichloride solution to the resorcinol solution over a period of 2-3 hours with vigorous stirring.
-
Maintain the reaction temperature at 50-60°C for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by vacuum distillation or recrystallization.
Quantitative Data
The following table summarizes the reported yields for the synthesis of unlabeled 2,4-Dihydroxybenzophenone using various methods. These yields can be considered indicative for the synthesis of the ¹³C₆-labeled compound.
| Method | Reactants | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Friedel-Crafts Acylation | Resorcinol, Benzoyl Chloride | AlCl₃ / Nitrobenzene | 60-70 | 2-3 | ~75 | High | [3] |
| Reaction with Benzotrichloride | Resorcinol, Benzotrichloride | Methanol/Water/Toluene | 50-60 | 6-7 | 96 | >99 (after distillation) | [3] |
| Reaction with Benzotrichloride | Resorcinol, Benzotrichloride | Chloroform/Methanol | Reflux | 3 | 91 | - | [2] |
| Phase Transfer Catalysis | Resorcinol, Benzotrichloride | Octadecyltrimethylammonium bromide / Water | - | - | 95.7 | 99.4 | [4] |
Spectroscopic Data
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons. The six carbons of the resorcinol ring will be ¹³C-labeled, resulting in significantly enhanced signals and potential C-C coupling. The carbonyl carbon will appear downfield (~195-200 ppm). The hydroxyl-substituted carbons will be upfield compared to the other aromatic carbons.
-
Mass Spectrometry: The molecular ion peak (M+) will be observed at m/z corresponding to the molecular weight of C₇¹³C₆H₁₀O₃. The isotopic enrichment can be confirmed by the intensity of the M+6 peak compared to the unlabeled compound. Fragmentation patterns would involve cleavage at the carbonyl group.
Biological Context and Signaling Pathways
2,4-Dihydroxybenzophenone and its derivatives are utilized in biological research, primarily as photoaffinity labels.[11][12][13][14][15] Furthermore, related compounds have been shown to interact with specific cellular signaling pathways.
Photoaffinity Labeling Workflow
Benzophenones are excellent photoaffinity probes because, upon UV irradiation, they form a reactive triplet diradical that can covalently crosslink to nearby molecules, including proteins. This allows for the identification of binding partners and the mapping of binding sites.
Caption: General workflow of photoaffinity labeling.
Interaction with Cellular Signaling Pathways
Studies have shown that photoinitiators can influence intracellular signaling. For instance, some photoinitiators have been observed to affect the AKT signaling pathway , which is crucial for cell survival and proliferation.[16] Additionally, a structurally similar compound, 2,4'-dihydroxybenzophenone, has been shown to inhibit the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) signaling pathway , which is involved in inflammatory responses.[17]
References
- 1. US3639483A - Method of producing 2 4-dihydroxybenzophenone and the derivatives therefrom - Google Patents [patents.google.com]
- 2. US3843729A - Process for the production of 2,4-dihydroxy-benzophenone - Google Patents [patents.google.com]
- 3. US4568429A - Process for the preparation of 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. US3769349A - Process for preparing 2,4-dihydroxybenzophenones - Google Patents [patents.google.com]
- 6. 2,2',4,4'-Tetrahydroxybenzophenone(131-55-5) 13C NMR [m.chemicalbook.com]
- 7. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4'-Dihydroxybenzophenone(611-99-4) 13C NMR spectrum [chemicalbook.com]
- 9. 2,4'-DIHYDROXYBENZOPHENONE(606-12-2) 1H NMR spectrum [chemicalbook.com]
- 10. massbank.eu [massbank.eu]
- 11. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 12. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photoaffinity labeling of peptide binding sites of prolyl 4-hydroxylase with N-(4-azido-2-nitrophenyl)glycyl-(Pro-Pro-Gly)5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2,4′-Dihydroxybenzophenone: A Promising Anti-Inflammatory Agent Targeting Toll-like Receptor 4/Myeloid Differentiation Factor 2-Mediated Mitochondrial Reactive Oxygen Species Production during Lipopolysaccharide-Induced Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile of 2,4-Dihydroxybenzophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Core Data Presentation: Solubility of 2,4-Dihydroxybenzophenone
2,4-Dihydroxybenzophenone is a crystalline solid, appearing as off-white to light yellow in color.[1] Its solubility is largely dictated by the polarity of the solvent. Due to the presence of two hydroxyl groups, it exhibits greater solubility in polar organic solvents compared to non-polar solvents and has limited solubility in water.[1][2]
The following tables summarize the available quantitative and qualitative solubility data for 2,4-Dihydroxybenzophenone.
Table 1: Quantitative Solubility of 2,4-Dihydroxybenzophenone in Various Solvents at 25-30°C
| Solvent | Solubility ( g/100g of Solvent) | Temperature (°C) |
| Benzene | 56.2 | 25 |
| Styrene | 51.2 | 25 |
| Carbon Tetrachloride | 34.5 | 25 |
| Di(2-ethylhexyl) phthalate (B1215562) (DOP) | 18.7 | 25 |
| n-Hexane | 4.3 | 25 |
| Ethanol (95%) | 5.8 | 25 |
| Acetone | >10 | 30 |
| Ethanol | 40 | 30 |
| Ethyl acetate | 25 | 30 |
| Methanol | 40 | 30 |
| Methyl ethyl ketone | 40 | 30 |
| Methyl methacrylate | 5 | 30 |
Data compiled from multiple sources.[3][4]
Table 2: Qualitative Solubility of 2,4-Dihydroxybenzophenone
| Solvent | Solubility Description |
| Water | Insoluble / Practically insoluble[3][5] |
| Ethanol | Soluble[3][5] |
| Ether | Soluble[3][5] |
| Glacial Acetic Acid | Soluble[3][5] |
| Methanol | Soluble[3][5] |
| Isopropanol | Soluble[3] |
| Acetone | Soluble[3] |
| Ethyl Acetate | Soluble[3][5] |
| Cold Benzene | Slightly soluble[3] |
Experimental Protocols for Solubility Determination
While a specific protocol for 2,4-Dihydroxybenzophenone-¹³C₆ is not available, the following represents a standard methodology for determining the solubility of organic compounds, which can be readily adapted. The most common methods involve the creation of a saturated solution followed by the quantification of the dissolved solute.
Protocol 1: Gravimetric Method for Solubility Determination
This method directly measures the mass of the dissolved solute in a known mass or volume of the solvent.
Materials and Equipment:
-
2,4-Dihydroxybenzophenone-¹³C₆
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials or flasks with secure caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of 2,4-Dihydroxybenzophenone-¹³C₆ to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Allow the solution to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved microcrystals. This step is critical to avoid overestimation of solubility.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.
-
Place the dish/vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent has completely evaporated, cool the dish/vial in a desiccator and weigh it.
-
Repeat the drying and weighing steps until a constant mass is achieved.
-
-
Calculation:
-
The mass of the dissolved solute is the final constant mass minus the initial mass of the empty dish/vial.
-
Solubility can then be expressed in various units, such as g/100 mL or mg/L.
-
Protocol 2: Solubility Determination by UV-Vis Spectrophotometry
This method is suitable for compounds that absorb ultraviolet or visible light and relies on the Beer-Lambert law.
Materials and Equipment:
-
All materials from Protocol 1
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of 2,4-Dihydroxybenzophenone-¹³C₆ of a known concentration in the chosen solvent.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 2,4-Dihydroxybenzophenone (around 280-320 nm).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution as described in steps 1.1 and 1.2 of Protocol 1.
-
After filtration, accurately dilute a known volume of the saturated solution with the solvent to bring its concentration within the linear range of the calibration curve. .
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Using the equation of the line from the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility.
Caption: General workflow for determining compound solubility.
Caption: Workflow for UV-Vis spectrophotometric solubility analysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2,4-Dihydroxybenzophenone(Benzophenone-1) [chembk.com]
- 4. 2,4-Dihydroxybenzophenone CAS No. 131-56-6 | Tintoll [uvabsorber.com]
- 5. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2,4-Dihydroxybenzophenone-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Dihydroxybenzophenone-¹³C₆, a stable isotope-labeled compound valuable for quantitative analytical studies. This document outlines its physical and chemical properties, provides detailed experimental protocols for its use as an internal standard, and illustrates relevant metabolic pathways and experimental workflows.
Core Properties
2,4-Dihydroxybenzophenone-¹³C₆ is the ¹³C-labeled version of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1), a known metabolite of certain UV filtering agents like oxybenzone (B1678072) (Benzophenone-3).[1][2] Its primary application in research is as an internal standard for highly accurate quantification of the unlabeled compound in various biological and environmental matrices using isotope dilution mass spectrometry.[3]
Physical and Chemical Data
The key physical and chemical properties of 2,4-Dihydroxybenzophenone-¹³C₆ and its unlabeled counterpart are summarized below for easy comparison.
| Property | 2,4-Dihydroxybenzophenone-¹³C₆ | 2,4-Dihydroxybenzophenone |
| Physical Appearance | Off-White Solid | Light-yellow, crystalline solid or powder[4] |
| CAS Number | 2731164-01-3 | 131-56-6[5] |
| Molecular Formula | C₇¹³C₆H₁₀O₃ | C₁₃H₁₀O₃[5] |
| Molecular Weight | 220.17 g/mol | 214.22 g/mol [5] |
| Melting Point | Not specified | 144.5-147 °C[6] |
| Solubility | Not specified | Soluble in ethanol, methanol, ethyl acetate; practically insoluble in cold water.[7] |
| Storage Conditions | Store at room temperature, tightly closed and dry.[7] | Stable under recommended storage conditions.[7] |
Experimental Protocols
The primary utility of 2,4-Dihydroxybenzophenone-¹³C₆ is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Analysis of 2,4-Dihydroxybenzophenone in Biological Samples using LC-MS/MS with a ¹³C₆-Labeled Internal Standard
This protocol provides a general framework for the determination of 2,4-Dihydroxybenzophenone in matrices like serum or urine.
2.1.1 Sample Preparation
-
Spiking: To a 100 µL aliquot of the biological sample (e.g., human serum), add a known concentration of 2,4-Dihydroxybenzophenone-¹³C₆ solution (e.g., 10 µL of a 1 µg/mL solution in methanol). The amount should be chosen to be within the linear range of the instrument's response.
-
Enzymatic Hydrolysis (for conjugated metabolites): To account for glucuronide and sulfate (B86663) conjugates, treat the sample with β-glucuronidase/arylsulfatase.[1]
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
2.1.2 LC-MS/MS Conditions (Illustrative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:
-
0-1 min: 5% B
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in negative ion mode.
-
MRM Transitions:
-
2,4-Dihydroxybenzophenone: Precursor ion (m/z) 213.1 → Product ion (m/z) [To be determined empirically, but likely fragments corresponding to loss of functional groups].
-
2,4-Dihydroxybenzophenone-¹³C₆: Precursor ion (m/z) 219.1 → Product ion (m/z) [To be determined empirically, should correspond to the same fragmentation as the unlabeled compound].
-
2.1.3 Quantification
A calibration curve is constructed by analyzing standards containing known concentrations of unlabeled 2,4-Dihydroxybenzophenone and a constant concentration of the ¹³C₆-labeled internal standard. The concentration of the analyte in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizations
Metabolic Pathway of Benzophenone-3
2,4-Dihydroxybenzophenone is a key metabolite in the biotransformation of the sunscreen agent Benzophenone-3 (Oxybenzone). The use of 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard is crucial for accurately studying the pharmacokinetics and metabolism of this widely used compound.
Caption: Metabolic pathway of Benzophenone-3 to 2,4-Dihydroxybenzophenone and its conjugates.
Experimental Workflow for Isotope Dilution Analysis
The following diagram illustrates a typical workflow for using 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard in a quantitative analysis experiment.
Caption: General workflow for quantitative analysis using a ¹³C-labeled internal standard.
References
- 1. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,5-Dihydroxy-4-methoxybenzophenone: a novel major in vitro metabolite of benzophenone-3 formed by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2,4-Dihydroxybenzophenone for synthesis | 131-56-6 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. 2,4-Dihydroxybenzophenone CAS#: 131-56-6 [m.chemicalbook.com]
- 7. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Gold Standard of Quantification: An In-depth Technical Guide to 13C Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmacology, drug development, and metabolomics, the pursuit of accuracy and precision is paramount. The use of internal standards in mass spectrometry is a cornerstone of achieving reliable data. Among the various types of internal standards, those labeled with the stable isotope Carbon-13 (¹³C) have emerged as the unequivocal gold standard. This technical guide provides a comprehensive overview of the core principles, practical applications, and detailed methodologies associated with ¹³C labeled internal standards, empowering researchers to enhance the quality and reliability of their quantitative data.
Core Principles: Why ¹³C Labeled Internal Standards Excel
An ideal internal standard (IS) should behave identically to the analyte of interest throughout the entire analytical process, from sample preparation to detection. This ensures that any variability introduced during the workflow, such as extraction inconsistencies, matrix effects, or instrument fluctuations, is accurately compensated for. Stable isotope-labeled internal standards (SIL-ISs), particularly those incorporating ¹³C, most closely approximate this ideal.[1][2]
The primary advantage of ¹³C labeling lies in the minimal physicochemical difference between the labeled and unlabeled analyte. The addition of neutrons in the ¹³C nucleus results in a mass shift that is easily detectable by a mass spectrometer, yet it does not significantly alter the compound's polarity, hydrophobicity, or chromatographic retention time.[2] This leads to near-perfect co-elution with the native analyte, a critical factor for accurate correction of matrix effects, which can vary across a chromatographic peak.[3]
In contrast, deuterium (B1214612) (²H)-labeled internal standards, while widely used, can exhibit a chromatographic shift, often eluting slightly earlier than their non-labeled counterparts.[2][3] This phenomenon, known as the "isotope effect," can lead to differential ionization suppression or enhancement between the analyte and the internal standard, compromising the accuracy of quantification.[3]
Quantitative Data Presentation
The superiority of ¹³C labeled internal standards is not merely theoretical. The following tables summarize quantitative data from various studies, highlighting the performance differences across key analytical parameters.
Table 1: Comparison of Chromatographic Co-elution
| Internal Standard Type | Typical Retention Time Shift | Implication for Accuracy |
| ¹³C Labeled | Typically co-elutes perfectly [3] | Provides the most accurate compensation for matrix effects that can vary across a chromatographic peak. |
| Deuterium Labeled | Often exhibits a slight earlier elution[2][3] | Can lead to differential ion suppression or enhancement, compromising quantification. |
Table 2: Impact on Assay Accuracy and Precision
| Internal Standard Type | Reported Accuracy (Mean Bias) | Reported Precision (CV%) | Key Findings |
| ¹³C Labeled | 100.3% [3] | 7.6% [3] | Demonstrates superior accuracy and precision due to closer physicochemical properties to the analyte.[3] |
| Deuterium Labeled | 96.8%[3] | 8.6%[3] | Can lead to inaccuracies, with some studies showing significant error due to imperfect retention time matching.[3] |
Table 3: Efficacy in Correcting for Matrix Effects
| Internal Standard Type | Matrix Effect Compensation | Rationale |
| ¹³C Labeled | Excellent [3] | Identical elution profiles with the analyte ensure both are subjected to the same degree of ion suppression or enhancement.[3] |
| Deuterium Labeled | Can be compromised[3] | Chromatographic separation can lead to the analyte and internal standard experiencing different matrix environments.[3] |
Experimental Protocols
The successful implementation of ¹³C labeled internal standards requires meticulous and well-defined experimental procedures. Below are detailed methodologies for key experiments.
Protocol 1: General LC-MS/MS Quantification of a Small Molecule Drug in Human Plasma
This protocol outlines a common workflow for the quantification of a drug in a biological matrix using a ¹³C labeled internal standard.
1. Materials and Reagents:
-
Analyte of interest
-
¹³C labeled internal standard (¹³C-IS)
-
Control human plasma
-
Acetonitrile (ACN) with 0.1% formic acid (Precipitation Solvent)
-
Methanol (MeOH) and Water (HPLC-grade) for stock solutions and mobile phases
2. Preparation of Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of the analyte and ¹³C-IS in methanol.
-
From these stock solutions, prepare a series of working solutions for the calibration curve and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the ¹³C-IS at a concentration that provides an optimal response in the mass spectrometer.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the ¹³C-IS working solution and vortex briefly.
-
Add 300 µL of cold precipitation solvent (ACN with 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the ¹³C-IS.
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the ¹³C-IS.
-
Calculate the peak area ratio (Analyte Peak Area / ¹³C-IS Peak Area).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Bioanalytical Method Validation according to ICH M10 Guidelines
A full validation of the bioanalytical method should be performed to ensure its reliability for the intended application. The following key parameters should be assessed:
-
Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank matrix from at least six different sources to the response of the analyte in a neat solution. The use of a ¹³C-IS should effectively normalize for matrix effects.
-
Calibration Curve: Assess the linearity of the response over the intended analytical range. The curve should include a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Accuracy and Precision: Determine the intra-day and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC).
-
Stability: Evaluate the stability of the analyte in the biological matrix under various conditions, including short-term bench-top stability, long-term freezer storage stability, and freeze-thaw stability.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Conclusion
The use of ¹³C labeled internal standards represents the pinnacle of best practices in quantitative mass spectrometry. Their ability to perfectly co-elute with the target analyte provides unparalleled correction for matrix effects and other sources of analytical variability, leading to superior accuracy and precision. For researchers, scientists, and drug development professionals, the investment in ¹³C labeled internal standards is an investment in the integrity and reliability of their data, forming a solid foundation for critical decisions in research and development. By following detailed and validated experimental protocols, the full potential of these gold-standard reagents can be realized, paving the way for more robust and defensible scientific outcomes.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Systems-Level Lipid Analysis Methodologies for Qualitative and Quantitative Investigation of Lipid Signaling Events During Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2,4-Dihydroxybenzophenone (Benzophenone-1) as a UV Filter
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,4-Dihydroxybenzophenone (also known as Benzophenone-1 or BP-1), a widely used organic ultraviolet (UV) filter. It details its mechanism of action, physicochemical properties, potential toxicological concerns related to endocrine disruption, and the experimental protocols used for its evaluation.
Introduction and Core Applications
2,4-Dihydroxybenzophenone (BP-1) is an aromatic organic compound from the benzophenone (B1666685) class, characterized by a diarylketone scaffold.[1] It presents as a white to off-white crystalline solid.[2][3] Due to its molecular structure, which includes a conjugated system of double bonds and hydroxyl groups, BP-1 is an effective broad-spectrum UV absorber, capable of absorbing radiation across the UVA and UVB ranges.[1][2][4]
Its primary industrial application is as a light stabilizer to prevent UV-induced degradation in a variety of materials.[5][6] It is extensively used in cosmetic formulations and sunscreens to protect the skin from sun damage.[2] Beyond personal care products, BP-1 is incorporated into polymers such as polyvinyl chloride (PVC) and polystyrene, as well as epoxy resins, paints, and synthetic rubbers to enhance their durability and prevent photodegradation.[5][6][7]
Mechanism of Action as a UV Filter
The photoprotective capability of 2,4-Dihydroxybenzophenone is rooted in an efficient, cyclical photochemical process. The key to this function is the intramolecular hydrogen bond between the carbonyl group (C=O) and the hydroxyl group (-OH) at the ortho position (C2).
The mechanism proceeds as follows:
-
UV Absorption: The molecule absorbs a high-energy UV photon, causing it to enter an excited electronic state (S1).
-
Intramolecular Proton Transfer: In this excited state, an ultrafast and reversible intramolecular proton transfer occurs, leading to the formation of a transient enol tautomer. This process effectively breaks the intramolecular hydrogen bond.[4]
-
Energy Dissipation: The molecule then undergoes non-radiative decay back to its ground state, dissipating the absorbed UV energy as harmless thermal energy (heat).
-
Regeneration: The original keto form of the molecule, along with the intramolecular hydrogen bond, is regenerated, making it available to absorb another UV photon.[4]
This rapid and efficient cycle of energy conversion with minimal photodegradation is what makes BP-1 a stable and effective UV filter.[2]
Physicochemical and Photoprotective Properties
The key quantitative properties of 2,4-Dihydroxybenzophenone are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₃H₁₀O₃ | [2][6] |
| Molar Mass | 214.22 g/mol | [3][6] |
| Appearance | White to off-white crystalline solid | [2][3] |
| Melting Point | 142-147 °C | [3][6] |
| Boiling Point | 194 °C @ 1 mmHg | [3] |
| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, ethyl acetate | [6] |
| UV λmax (in Ethanol) | ~322 nm | [4] |
| UV Cut-off Wavelength | ~390 nm | [8] |
| Photostability | Generally considered photostable, but can undergo accelerated photodegradation in aqueous environments under specific UV wavelengths (e.g., 365 nm). | [2][9][10] |
Toxicological Profile: Endocrine Disrupting Activity
2,4-Dihydroxybenzophenone is recognized as a potential endocrine-disrupting chemical (EDC) with xenoestrogenic (estrogen-mimicking) properties.[3][11][12] Numerous in vitro studies have demonstrated its ability to interact with and activate human estrogen receptors (ERα), leading to downstream cellular responses typically triggered by estradiol.[1][12]
The mechanism of endocrine disruption involves BP-1 acting as an ER agonist. It binds to the ligand-binding domain of the estrogen receptor, inducing a conformational change that promotes receptor dimerization. This activated complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs). This binding initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that can disrupt normal endocrine function.[3]
Experimental Protocols
Evaluating the efficacy and safety of UV filters like BP-1 requires standardized experimental procedures. Below are detailed methodologies for two key assays.
This protocol outlines a common method for assessing the SPF of a sunscreen formulation containing BP-1.
-
Principle: The method is based on the spectrophotometric measurement of UV light transmittance through a thin, uniform film of a sunscreen product applied to a transparent substrate.[13][14] The SPF is then calculated by integrating the transmittance data with the erythemal action spectrum and the standard solar irradiance spectrum.[15]
-
Materials & Equipment:
-
Methodology:
-
Substrate Preparation: Record a baseline UV transmission spectrum (290-400 nm) of the blank (uncoated) substrate.
-
Sample Application: Weigh a precise amount of the sunscreen product. Apply it evenly onto the substrate surface at a standardized density, typically between 1.2 mg/cm² and 2.0 mg/cm².[13][15][16] Allow the film to dry and equilibrate for approximately 15-20 minutes.
-
Spectrophotometric Measurement: Place the sample-coated substrate in the spectrophotometer and measure the UV absorbance/transmittance spectrum from 290 nm to 400 nm at 1 nm intervals.[17] At least three replicate plates should be prepared, with multiple sites measured on each plate.[17]
-
SPF Calculation: The in vitro SPF is calculated using the following equation, as defined by Diffey and Robson:
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="ng-star-inserted display">
Where:SPFinvitro=∫290400E(λ)S(λ)T(λ)dλ∫290400E(λ)S(λ)dλ
-
This protocol describes a bioassay to determine the estrogenic activity of BP-1.
-
Principle: The YES assay utilizes a genetically modified strain of yeast (Saccharomyces cerevisiae) that co-expresses the human estrogen receptor (hERα) and a reporter gene system (e.g., lacZ).[18][19] When an estrogenic compound binds to and activates the hERα, it triggers the expression of the lacZ gene, which produces the enzyme β-galactosidase. This enzyme subsequently metabolizes a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG) present in the growth medium, resulting in a quantifiable color change from yellow to red.[18][19] The intensity of this color is directly proportional to the estrogenic potency of the test substance.
-
Materials & Equipment:
-
Genetically modified S. cerevisiae strain.
-
Yeast growth medium and assay medium containing CPRG.
-
Sterile 96-well flat-bottom microtiter plates.
-
Test compound (2,4-Dihydroxybenzophenone).
-
Positive control (e.g., 17β-estradiol) and negative/vehicle control (e.g., ethanol).
-
Incubator (34°C).
-
Microplate spectrophotometer (plate reader).
-
-
Methodology:
-
Compound Plating: Prepare serial dilutions of BP-1 and the positive control in a volatile solvent (e.g., ethanol).[20] Pipette small aliquots (e.g., 10 µL) of each dilution into the wells of a 96-well plate.[20] Include solvent-only wells as a negative control. Allow the solvent to evaporate completely in a sterile environment.
-
Yeast Inoculation: Prepare the assay medium and seed it with a yeast culture grown to a specific optical density (e.g., A620nm = 1.0).[20] Dispense the inoculated assay medium into each well of the plate.
-
Incubation: Seal the plate to prevent evaporation and incubate at a controlled temperature (e.g., 34°C) for 48 to 52 hours, or until a distinct color change is observed in the positive control wells.[20]
-
Data Acquisition: Measure the absorbance of each well at a wavelength appropriate for the degraded chromogen (e.g., ~570 nm for CPRG).
-
Data Analysis: Construct a dose-response curve for the test compound and the positive control. Calculate metrics such as the EC50 (half-maximal effective concentration) to quantify the estrogenic potency of 2,4-Dihydroxybenzophenone relative to the positive control.
-
References
- 1. Recent Advances on Endocrine Disrupting Effects of UV Filters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CN107879910B - Green synthesis process of 2, 4-dihydroxy benzophenone - Google Patents [patents.google.com]
- 6. 2,4-Dihydroxybenzophenone [chembk.com]
- 7. US3371119A - Process for the preparation of 2, 4-dihydroxybenzophenone - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2,4-Dihydroxybenzophenone: an efficient UV resistance_Chemicalbook [chemicalbook.com]
- 12. endocrinedisruption.org [endocrinedisruption.org]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. iris.unife.it [iris.unife.it]
- 15. 3.7. In Vitro Sun Protection Factor (SPF) Method [bio-protocol.org]
- 16. researchgate.net [researchgate.net]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 19. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]
- 20. ftb.com.hr [ftb.com.hr]
Methodological & Application
Application Note: Quantitative Analysis of 2,4-Dihydroxybenzophenone (BP-1) by LC-MS/MS Using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction 2,4-Dihydroxybenzophenone (B1670367) (BP-1), a benzophenone (B1666685) derivative, is utilized as a UV filter in various personal care products. Due to its widespread use and potential endocrine-disrupting properties, there is a critical need for sensitive and accurate quantification in various biological and environmental matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as 2,4-Dihydroxybenzophenone-¹³C₆, is essential for robust and reliable quantification.[1] This internal standard co-elutes with the native analyte and exhibits nearly identical chemical and physical properties, effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2] This application note provides detailed protocols for the analysis of BP-1 in human urine and plasma using 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard.
Principle of Stable Isotope Dilution Analysis Stable Isotope Dilution (SID) is a powerful technique for quantitative analysis in mass spectrometry. A known amount of an isotopically labeled version of the analyte (e.g., 2,4-Dihydroxybenzophenone-¹³C₆) is added to the sample at the beginning of the workflow. This "internal standard" is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (like ¹³C). Because the internal standard and the analyte behave almost identically during extraction, cleanup, and ionization, any sample loss or signal suppression/enhancement will affect both compounds equally.[2] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratios. Quantification is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant regardless of procedural variations, leading to highly accurate and precise results.
Experimental Protocols
The following protocols describe the extraction and analysis of 2,4-Dihydroxybenzophenone (BP-1) from human urine and plasma.
Protocol 1: Analysis of Total BP-1 in Human Urine
This protocol is designed to measure the total concentration of BP-1, including its conjugated forms (glucuronides and sulfates).
1. Materials and Reagents
-
2,4-Dihydroxybenzophenone (BP-1) analytical standard
-
2,4-Dihydroxybenzophenone-¹³C₆ internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Acetate (B1210297) buffer (pH 5.0)
-
Methanol (B129727) and Acetonitrile (B52724) (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Deionized Water (18.2 MΩ·cm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB, 1 mL)[3][4]
2. Sample Preparation
-
Pipette 0.5 mL of urine into a 2 mL microcentrifuge tube.
-
Add 50 µL of the 2,4-Dihydroxybenzophenone-¹³C₆ IS solution.
-
Add 200 µL of acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution.[5]
-
Vortex briefly and incubate the mixture overnight (approx. 16 hours) at 37°C to ensure complete deconjugation.[5]
-
Stop the reaction by adding 50 µL of formic acid.
3. Solid-Phase Extraction (SPE)
-
Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Load the entire hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid) and transfer to an autosampler vial for analysis.
Protocol 2: Analysis of Free BP-1 in Human Plasma/Serum
This protocol is for the rapid quantification of the unconjugated, or "free," form of BP-1.
1. Materials and Reagents
-
2,4-Dihydroxybenzophenone (BP-1) analytical standard
-
2,4-Dihydroxybenzophenone-¹³C₆ internal standard (IS) solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (LC-MS grade) containing 0.1% formic acid
-
Deionized Water (18.2 MΩ·cm)
-
Phospholipid removal plates (optional, for enhanced cleanup)[6]
2. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 2,4-Dihydroxybenzophenone-¹³C₆ IS solution.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[6]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
LC-MS/MS Method Parameters
The following tables provide typical starting parameters for the LC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Typical Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.5 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol:Acetonitrile (50:50, v/v)[3] |
| Gradient | 15% B to 90% B over 10 minutes |
| Flow Rate | 0.3 mL/min[3][5] |
| Column Temperature | 40°C[3] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Typical Value |
|---|---|
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Ion Source Temp. | 150°C |
| Desolvation Temp. | 350°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Analyte | MRM Transition |
| BP-1 | 213.1 > 136.0 |
| BP-1 (Qualifier) | 213.1 > 108.0 |
| ¹³C₆-BP-1 (IS) | 219.1 > 142.0 |
Note: MRM transitions should be empirically optimized for the specific instrument in use. The precursor ion for BP-1 in negative mode is [M-H]⁻.
Data Presentation and Expected Performance
A calibration curve is constructed by analyzing standards at various concentrations and plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The method should be validated for linearity, accuracy, precision, and sensitivity.
Table 3: Typical Method Performance Characteristics
| Parameter | Expected Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.995 | [7][8] |
| Limit of Quantification (LOQ) | 0.01 - 1.0 ng/mL | [5][9] |
| Intra-day Precision (%RSD) | < 15% | [8][9] |
| Inter-day Precision (%RSD) | < 15% | [8][9] |
| Accuracy (Recovery %) | 85 - 115% |[5][8][9] |
Conclusion The use of 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard provides a robust, accurate, and precise method for the quantification of 2,4-Dihydroxybenzophenone (BP-1) in complex biological matrices like urine and plasma. The detailed protocols for sample preparation and the optimized LC-MS/MS parameters presented here serve as a comprehensive guide for researchers in clinical, environmental, and toxicological fields. The stable isotope dilution approach effectively mitigates matrix-induced variations, ensuring high-quality data essential for exposure assessment and pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rsc.org [rsc.org]
- 3. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 4. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 2,4-Dihydroxybenzophenone in Human Urine Using Isotope Dilution LC-MS/MS with 2,4-Dihydroxybenzophenone-¹³C₆ as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2,4-dihydroxybenzophenone (B1670367) (2,4-DHB), a metabolite of the common UV filter benzophenone-3, in human urine. The method utilizes a stable isotope-labeled internal standard, 2,4-Dihydroxybenzophenone-¹³C₆, to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing. The protocol employs enzymatic hydrolysis to account for conjugated metabolites, followed by a liquid-liquid extraction and dispersive solid-phase extraction (LLE-d-SPE) for sample cleanup. Analysis is performed by ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This method is suitable for human biomonitoring studies, pharmacokinetic assessments, and exposure analysis in a drug development context.
Introduction
2,4-Dihydroxybenzophenone (also known as benzophenone-1) is a metabolite of the widely used UV-filter benzophenone-3 (oxybenzone).[1] Given the prevalence of benzophenone-3 in sunscreens and personal care products, there is a growing need to accurately measure human exposure. Urinary concentration of 2,4-DHB serves as a key biomarker for this exposure. In biological matrices like urine, 2,4-DHB is often present in its conjugated forms (glucuronides and sulfates).[2] Therefore, a hydrolysis step is essential for the accurate quantification of total 2,4-DHB.
Isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis, as the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte provides the most effective means of compensating for sample loss during preparation and ion suppression/enhancement during analysis.[3] 2,4-Dihydroxybenzophenone-¹³C₆ is the ideal internal standard for this application, as it shares near-identical chemical and physical properties with the native analyte, ensuring matched behavior throughout the analytical process.[3] This document provides a detailed protocol for the extraction and quantification of 2,4-DHB in human urine using 2,4-Dihydroxybenzophenone-¹³C₆.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
2,4-Dihydroxybenzophenone (analytical standard)
-
2,4-Dihydroxybenzophenone-¹³C₆ (internal standard)[3]
-
-
Enzymes and Buffers:
-
β-glucuronidase from Helix pomatia[4]
-
Ammonium acetate (B1210297) buffer (pH 5.0)
-
-
Solvents and Chemicals (LC-MS Grade or equivalent):
-
Acetonitrile
-
Water with 0.1% formic acid
-
Ethyl acetate
-
Magnesium sulfate (B86663) (anhydrous)
-
Z-Sep sorbent (or equivalent d-SPE material)
-
Formic acid
Sample Preparation: Enzymatic Hydrolysis and LLE-d-SPE
This protocol is adapted from a method for the analysis of benzophenone (B1666685) derivatives in urine.[4]
-
Sample Thawing and Aliquoting: Thaw frozen human urine samples at room temperature. Vortex to ensure homogeneity. Pipette 5 mL of urine into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of 2,4-Dihydroxybenzophenone-¹³C₆ solution in methanol to each urine sample. A typical concentration is 10 ng/mL.[4]
-
Enzymatic Hydrolysis:
-
Liquid-Liquid Extraction (LLE):
-
After incubation and cooling to room temperature, add 15 mL of ethyl acetate to the tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 12 mL of the upper ethyl acetate layer to a new tube containing 1.8 g of anhydrous MgSO₄ and 0.18 g of Z-Sep sorbent.[4]
-
Vortex for 1 minute to facilitate the removal of water and interfering matrix components.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Solvent Evaporation and Reconstitution:
-
Transfer the cleaned supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid).
-
Vortex, and transfer to an autosampler vial for UHPLC-MS/MS analysis.
-
UHPLC-MS/MS Analysis
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Table 1: UHPLC-MS/MS Instrumental Parameters
| Parameter | Condition |
| UHPLC System | Standard UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Gradient | 20% B to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min. |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
Table 2: MRM Transitions and Mass Spectrometer Settings
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| 2,4-Dihydroxybenzophenone | 213.1 | 136.0 (Quantifier) | 100 | 30 | 20 |
| 213.1 | 108.0 (Qualifier) | 100 | 30 | 25 | |
| 2,4-Dihydroxybenzophenone-¹³C₆ (IS) | 219.1 | 142.0 (Quantifier) | 100 | 30 | 20 |
| 219.1 | 108.0 (Qualifier) | 100 | 30 | 25 | |
| Note: The MRM transitions for the ¹³C₆-labeled internal standard are predicted based on the fragmentation pattern of the unlabeled analyte. The precursor ion reflects the mass increase from the six ¹³C atoms. The primary fragmentation is expected to cleave the bond between the carbonyl group and the ¹³C-labeled dihydroxyphenyl ring, resulting in a ¹³C₆-labeled product ion (m/z 142). The other fragment is expected to be the same as the unlabeled compound. These parameters should be optimized empirically. |
Data Presentation
The following table summarizes typical method performance characteristics based on published data for benzophenone derivatives.[4][5]
Table 3: Method Validation and Performance Data
| Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Calibration Range | 0.05 - 50 ng/mL |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Matrix Effect | Compensated by SIL-IS |
| Extraction Recovery | > 80% |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: Workflow for 2,4-DHB analysis in urine.
Conclusion
The described isotope dilution UHPLC-MS/MS method provides a highly selective, sensitive, and accurate means for quantifying total 2,4-dihydroxybenzophenone in human urine. The use of 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard is critical for mitigating matrix variability and ensuring data reliability. This protocol is well-suited for high-throughput applications in clinical research, human biomonitoring, and pharmacokinetic studies within the pharmaceutical and consumer product industries.
References
- 1. Synthesis and interaction studies of 13C labeled lactone derivatives with a model protein using 13C NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Benzophenones in Environmental Water Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of benzophenone (B1666685) (BP) and its derivatives in various environmental water samples. Benzophenones are a class of compounds widely used as UV filters in sunscreens, personal care products, and as photoinitiators in industrial applications.[1][2] Their widespread use has led to their emergence as contaminants of concern in aquatic environments, necessitating sensitive and reliable analytical methods for their monitoring.[1][2]
This document outlines the common analytical techniques, sample preparation methods, and quality control parameters necessary for the accurate quantification of benzophenones. The provided protocols are based on established scientific literature and are intended to serve as a guide for researchers in environmental science, analytical chemistry, and toxicology.
Analytical Techniques
The primary analytical techniques for the quantification of benzophenones in environmental water samples are chromatography-based methods, often coupled with mass spectrometry for enhanced sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most common techniques for benzophenone analysis.[1][2][3] Reversed-phase chromatography with a C18 column is typically employed for the separation of various benzophenone derivatives.[4] Detection is often achieved using a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a tandem mass spectrometer (MS/MS).[1][3][4] UPLC-MS/MS offers the advantage of rapid analysis times and very low detection limits.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for benzophenone analysis.[5][6] Due to the relatively low volatility of some benzophenone derivatives, a derivatization step, such as silylation, may be necessary to improve their chromatographic behavior.[7]
Sample Preparation
Effective sample preparation is crucial for the accurate quantification of benzophenones in complex environmental matrices. The primary goals of sample preparation are to extract the target analytes from the water sample, pre-concentrate them, and remove interfering substances.
-
Solid-Phase Extraction (SPE): SPE is the most widely used technique for the extraction and pre-concentration of benzophenones from water samples.[1][2][5] C18 or Oasis HLB cartridges are commonly used sorbents that effectively retain benzophenone derivatives.[1][2][8] The analytes are then eluted with a small volume of an organic solvent, such as methanol (B129727) or acetonitrile.[2][3]
-
Dispersive Solid-Phase Extraction (dSPE): This technique offers a faster alternative to traditional SPE. It involves the addition of a sorbent material directly to the water sample, followed by agitation and centrifugation.[1]
-
Liquid-Liquid Extraction (LLE): A classical extraction method where the water sample is partitioned with an immiscible organic solvent to extract the benzophenones.[1][2]
-
Dispersive Liquid-Liquid Microextraction (DLLME): A miniaturized version of LLE that uses a small volume of extraction solvent dispersed in the aqueous sample, providing high enrichment factors.[7][9]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for the determination of benzophenones in environmental water samples.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Benzophenone Analysis
| Analyte | Method | Water Matrix | LOD | LOQ | Reference |
| Benzophenone (BP) | UPLC-MS/MS | Surface Water | 0.87 ng/L | 10.0 ng/L | [3][10] |
| 2,4-dihydroxybenzophenone (BP-1) | GC-MS | Water | - | 3.00 ng/L | [11] |
| 2-hydroxy-4-methoxybenzophenone (BP-3) | UPLC-MS/MS | Wastewater | - | <1 - 32 ng/L | [12] |
| 2,2'-dihydroxy-4-methoxybenzophenone (BP-8) | GC-MS | Water | 0.034 µg/L | - | [5] |
| 4-hydroxybenzophenone (4HB) | GC-MS/MS | Wastewater | 1.00 ng/L | 3.00 ng/L | [11] |
| 4,4'-dihydroxybenzophenone (4DHB) | GC-MS/MS | Wastewater | 10.8 ng/L | 32.3 ng/L | [11] |
| Benzophenone-3 | HPLC-UV | Swimming Pool & Wastewater | - | 2.51 µg/L | [13] |
| Benzophenone-4 | HPLC-UV | Swimming Pool & Wastewater | - | 4.67 µg/L | [13] |
| Benzophenones (general) | LPME-GC/MS | River Water | 10 pg/ml | 50 pg/ml | [6] |
Table 2: Recovery Rates for Benzophenone Analysis
| Analyte(s) | Method | Water Matrix | Recovery (%) | Reference |
| Benzophenones | SPE-HPLC-DAD | River Water | 80 - 86 | [1][2] |
| Benzophenones | dSPE | Surface, River, Seawater | 81.2 - 94.1 | [1][2] |
| Benzophenone-1, -3, -8 | SPE-GC-MS | Water | 96 - 107 | [5][14] |
| Benzophenones | LLE-SPE-HPLC-MS/MS | Sediments | >80 | [1][2] |
| Benzophenone-3, -4 | SPE-HPLC-UV | Swimming Pool & Wastewater | 65 - 107 | [13] |
| Eight Benzophenone Derivatives | SPE-GC-MS | Surface Water | 91 - 96 | [8] |
| Benzophenone, BPA, DEP, 4NP | SPE-UPLC-MS/MS | Surface Water | >90 | [3][10] |
| Benzophenone Derivatives | SPE-GC-MS/MS | Wastewater | 86 - 112 | [11] |
Experimental Protocols
Protocol 1: Quantification of Benzophenones in River Water by SPE and UPLC-MS/MS
This protocol is adapted from a method for the analysis of endocrine disruptors, including benzophenone, in surface water.[3][10]
1. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles.
-
To prevent microbial degradation, adjust the sample pH to < 2 with sulfuric acid.
-
Store samples at 4°C and analyze within 48 hours.
2. Solid-Phase Extraction (SPE):
-
Use C18 SPE cartridges (e.g., 500 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load 500 mL of the water sample onto the cartridge at a flow rate of 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering polar compounds.
-
Dry the cartridge under vacuum for 20 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase for UPLC-MS/MS analysis.
3. UPLC-MS/MS Analysis:
-
Column: A C18 column (e.g., UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[4]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in methanol[4]
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase, ramping up to elute the benzophenones.
-
Flow Rate: 0.3 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
MRM Transitions: Specific precursor and product ion transitions for each benzophenone derivative must be optimized.
Protocol 2: Quantification of Benzophenones in Wastewater by SPE and GC-MS/MS with In-Port Derivatization
This protocol is based on a method for determining benzophenone derivatives in wastewater.[11]
1. Sample Collection and Preservation:
-
Follow the same procedure as in Protocol 1.
2. Solid-Phase Extraction (SPE):
-
Follow the same SPE procedure as in Protocol 1, using an appropriate wastewater sample volume.
3. GC-MS/MS Analysis with In-Port Derivatization:
-
GC System: A gas chromatograph coupled to a tandem mass spectrometer.
-
Injector: A programmable temperature vaporization (PTV) injector.
-
Derivatization Reagent: Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Injection: Co-inject the sample extract with BSTFA into the hot injector port for on-line derivatization.
-
Column: A capillary column suitable for the analysis of semi-volatile organic compounds (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 300°C) to elute all analytes.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with MRM for quantification.
Visualizations
Caption: Experimental workflow for benzophenone quantification.
Disclaimer: These protocols are intended as a general guide. Researchers should validate the methods in their own laboratories and for their specific water matrices. Optimization of SPE conditions, chromatographic separation, and mass spectrometric parameters may be necessary to achieve the desired performance.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Determination of benzophenones in river-water samples using drop-based liquid phase microextraction coupled with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of benzophenones in environmental water samples after topical skin application using dispersive liquid–liquid microextraction and micellar electrokinetic capillary chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of benzophenones in environmental water samples after topical skin application using dispersive liquid–liquid microextraction and micellar electrokinetic capillary chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. peerj.com [peerj.com]
- 11. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of solid-phase extraction of parabens and benzophenones in water samples using a combination of Plakett-Burman and Box-Behnken designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note: High-Precision Quantification of UV Filters in Various Matrices by Isotope Dilution Mass Spectrometry (IDMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic ultraviolet (UV) filters are active ingredients in sunscreens and other personal care products designed to protect the skin from harmful solar radiation.[1] Due to their widespread use, these compounds are frequently detected in environmental compartments and human biospecimens, raising concerns about their potential ecological and health effects, including endocrine disruption.[2] Accurate and reliable quantification of UV filters is therefore crucial for environmental monitoring, human exposure assessment, and regulatory compliance.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantification. This technique involves the addition of a known quantity of a stable, isotopically labeled version of the target analyte to the sample at the beginning of the analytical process.[3] This "internal standard" behaves identically to the native analyte during sample extraction, cleanup, and ionization, effectively correcting for sample loss and matrix-induced signal suppression or enhancement. This application note provides a detailed protocol for the analysis of common UV filters using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS lies in measuring the ratio of the mass spectrometric response of the native analyte to its co-eluting, isotopically labeled internal standard. Since the native and labeled compounds have nearly identical chemical and physical properties, any loss or variation during sample workup affects both equally. The final concentration is calculated based on this response ratio, the known amount of the added standard, and a calibration curve, leading to highly accurate and precise results.
General Experimental Workflow
The analytical process follows a series of well-defined steps, from sample collection to final data analysis. The use of an isotopically labeled internal standard from the very first step is critical to the accuracy of the IDMS method.
Caption: General workflow for the analysis of UV filters using Isotope Dilution Mass Spectrometry.
Detailed Experimental Protocol: UV Filters in Water
This protocol describes an example method for the determination of UV filters in environmental water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.
1. Reagents and Materials
-
Solvents: HPLC-grade or MS-grade methanol (B129727), acetonitrile (B52724), and water. Formic acid (reagent grade).
-
Standards: Analytical standards of target UV filters (e.g., Benzophenone-3, Avobenzone (B1665848), Octocrylene) and their corresponding isotopically labeled standards (e.g., Benzophenone-d10).
-
SPE Cartridges: Oasis HLB, Chromabond C18, or equivalent cartridges suitable for retaining compounds of medium polarity.[4]
-
Glassware: Volumetric flasks, autosampler vials with inserts.
-
Equipment: Analytical balance, vortex mixer, nitrogen evaporator, SPE manifold, LC-MS/MS system.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve each native and isotopically labeled standard in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Mixture: Prepare a mixed solution of all native UV filters at a suitable concentration (e.g., 1 µg/mL) in methanol from the stock solutions.
-
Internal Standard Spiking Solution: Prepare a mixed solution of all isotopically labeled standards (e.g., 100 ng/mL) in methanol.
-
Calibration Curve: Prepare a series of calibration standards by spiking appropriate amounts of the working standard mixture into a blank matrix extract and adding a constant amount of the internal standard spiking solution to each.
3. Sample Preparation (Solid-Phase Extraction)
-
Collection: Collect a 250 mL water sample in an amber glass bottle.
-
Spiking: Add a precise volume of the Internal Standard Spiking Solution to the water sample and mix thoroughly.
-
Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water.[5] Do not allow the cartridge to go dry.
-
Loading: Load the spiked water sample through the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove interfering salts and polar impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 5-10 mL of methanol or acetonitrile into a collection tube.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol) and transfer to an autosampler vial for analysis.
4. Instrumental Analysis (LC-MS/MS)
-
LC System: UPLC or HPLC system.
-
Column: A C18 analytical column (e.g., 50 mm × 2.1 mm, 1.9 µm) is commonly used.[6]
-
Mobile Phase A: 0.1% Formic acid in water.[6]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[6]
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), typically in positive mode for many UV filters.
-
MRM Transitions: Optimize at least two precursor-product ion transitions for each native analyte and its labeled internal standard for confident identification and quantification.
Quantitative Data and Method Performance
The IDMS approach provides excellent sensitivity, accuracy, and precision for a wide range of UV filters in various complex matrices.
| UV Filter/Analyte | Matrix | Method | Limit of Quantification (LOQ) | Recovery (%) |
| Benzophenone-3 (BP-3) | Human Urine | ID-UPLC-MS/MS | - | 75.6–102.4 |
| Benzophenone (B1666685) Derivatives | Wastewater | SPE-GC-MS/MS | 3.00–32.3 ng/L | 86–112 |
| Homosalate (HMS) Metabolites | Human Urine | online-SPE-LC-MS/MS | 0.02–0.04 µg/L | Not Reported |
| Avobenzone | Human Plasma | UHPLC-MS/MS | 0.20 ng/mL | Not Reported |
| Oxybenzone (B1678072) | Human Plasma | UHPLC-MS/MS | 0.40 ng/mL | Not Reported |
| Various UV Filters | Natural Water | SPE-GC-MS | 13–266 ng/L (LOD) | 50–98 |
Data compiled from multiple sources.[6][7][8][9][10] Note: Some studies report Limits of Detection (LOD) instead of LOQ.
Conclusion
Isotope Dilution Mass Spectrometry is a powerful and robust technique for the analysis of UV filters. Its ability to correct for matrix effects and procedural inconsistencies makes it the preferred method for generating high-quality, defensible data in research, clinical, and regulatory settings. The detailed protocol provides a solid foundation for developing and validating specific methods for various UV filters across a multitude of sample types.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. UV filters analyzed by isotope diluted TurboFlow-LC-MS/MS in urine from Danish children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 4. Determination of UV filters in river water samples by in-line SPE-CE-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Semantic Scholar [semanticscholar.org]
- 9. Determination of UV filters and antimicrobial agents in environmental water samples. | Sigma-Aldrich [sigmaaldrich.com]
- 10. Novel simultaneous method for the determination of avobenzone and oxybenzone in human plasma by UHPLC-MS/MS with phospholipid removal pretreatment: An application to a sunscreen clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dihydroxybenzophenone-¹³C₆ in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in drug discovery and development, providing a deeper understanding of a compound's metabolic fate, disposition, bioavailability, and potential toxicity.[1][2][3] The use of ¹³C-labeled compounds, in conjunction with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of metabolic pathways.[2][3] 2,4-Dihydroxybenzophenone (DHB) is a known metabolite of benzophenone, a compound used in various industrial and pharmaceutical applications, including as a fragrance enhancer and UV stabilizer.[4][5][6] Understanding the metabolic flux of DHB is crucial for assessing its potential for bioaccumulation and toxicity. This document provides detailed application notes and protocols for the use of 2,4-Dihydroxybenzophenone-¹³C₆ (DHB-¹³C₆) in metabolic flux analysis (MFA).
Metabolic flux analysis (MFA) is a critical tool for quantifying the rates of metabolic reactions within a biological system.[7] By introducing a ¹³C-labeled substrate, researchers can trace the distribution of the ¹³C label through downstream metabolites, thereby elucidating the active metabolic pathways and their relative contributions.[8][9] This approach provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[10]
Application: Quantifying Metabolic Pathways of 2,4-Dihydroxybenzophenone
The primary application of DHB-¹³C₆ is to quantitatively trace its metabolic fate in various biological systems, such as in vitro liver microsomes, cultured cells, or in vivo animal models. This allows for the precise measurement of the flux through key metabolic pathways, including glucuronidation and sulfation, which are the primary conjugation reactions for DHB.[11] By using a ¹³C₆-labeled internal standard, this method overcomes common analytical challenges in mass spectrometry, such as ion suppression and chromatographic co-elutions, enabling accurate quantification.[1]
Key Research Questions Addressed:
-
What is the rate of Phase II metabolism of 2,4-dihydroxybenzophenone?
-
What is the relative contribution of glucuronidation versus sulfation to DHB clearance?
-
How do genetic polymorphisms or co-administered drugs affect the metabolic flux of DHB?
-
Can we identify and quantify novel or previously uncharacterized metabolites of DHB?
Experimental Workflow for In Vitro Metabolic Flux Analysis
The following diagram outlines the general workflow for an in vitro metabolic flux analysis experiment using DHB-¹³C₆ with liver microsomes.
Caption: General workflow for in vitro metabolic flux analysis of DHB-¹³C₆.
Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism of 2,4-Dihydroxybenzophenone-¹³C₆ in Human Liver Microsomes
Objective: To quantify the formation of glucuronide and sulfate (B86663) conjugates of DHB in a human liver microsome model.
Materials:
-
2,4-Dihydroxybenzophenone-¹³C₆ (DHB-¹³C₆)
-
Pooled human liver microsomes (HLMs)
-
NADPH-regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
3'-Phosphoadenosine-5'-phosphosulfate (PAPS)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Formic acid
-
LC-MS grade water
Procedure:
-
Preparation of Reagents:
-
Prepare a 100 mM stock solution of DHB-¹³C₆ in DMSO.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
-
Microsomal Incubation:
-
In a microcentrifuge tube, combine 50 µL of 100 mM potassium phosphate buffer, 5 µL of HLM suspension (to a final concentration of 0.5 mg/mL), and 1 µL of alamethicin (50 µg/mL final concentration) to activate UGTs.
-
Add 10 µL of the NADPH-regenerating system.
-
Add 10 µL of UDPGA (2 mM final concentration) and 10 µL of PAPS (0.1 mM final concentration).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding 1 µL of the 100 µM DHB-¹³C₆ working solution (prepared by diluting the stock solution in buffer) to achieve a final substrate concentration of 1 µM. The final incubation volume is 100 µL.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Course Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of a stable metabolite).
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
-
Sample Analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Separate the parent compound and its metabolites using a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Detect and quantify the parent DHB-¹³C₆ and its ¹³C-labeled metabolites (DHB-¹³C₆-glucuronide and DHB-¹³C₆-sulfate) using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol 2: Cellular Uptake and Metabolism in Cultured Hepatocytes
Objective: To determine the rate of DHB uptake and metabolism in a cellular model.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated culture plates
-
2,4-Dihydroxybenzophenone-¹³C₆ (DHB-¹³C₆)
-
Lysis buffer (e.g., RIPA buffer)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
-
Dosing:
-
Remove the culture medium and replace it with fresh medium containing a final concentration of 1 µM DHB-¹³C₆.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection (Time Course):
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the culture medium and the cells.
-
For the medium, transfer an aliquot to a microcentrifuge tube and add ice-cold acetonitrile to precipitate proteins.
-
For the cells, wash the monolayer twice with ice-cold PBS, then add lysis buffer to collect the cell lysate.
-
-
Sample Processing and Analysis:
-
Process the medium and cell lysate samples as described in Protocol 1 (quenching, centrifugation).
-
Analyze the supernatant and the clarified cell lysate by LC-MS/MS to quantify intracellular and extracellular concentrations of DHB-¹³C₆ and its metabolites.
-
Data Presentation and Analysis
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables to facilitate comparison and interpretation.
Table 1: Kinetic Parameters of 2,4-Dihydroxybenzophenone-¹³C₆ Metabolism in Human Liver Microsomes
| Parameter | DHB-¹³C₆-Glucuronide | DHB-¹³C₆-Sulfate |
| Vₘₐₓ (pmol/min/mg protein) | 150 ± 15 | 45 ± 5 |
| Kₘ (µM) | 10 ± 2 | 8 ± 1.5 |
| Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg protein) | 15 | 5.6 |
Table 2: Time-Dependent Depletion of 2,4-Dihydroxybenzophenone-¹³C₆ and Formation of Metabolites in Cultured Hepatocytes (Concentration in µM)
| Time (hours) | DHB-¹³C₆ (Intracellular) | DHB-¹³C₆-Glucuronide (Extracellular) | DHB-¹³C₆-Sulfate (Extracellular) |
| 0 | 0 | 0 | 0 |
| 1 | 0.85 ± 0.09 | 0.05 ± 0.01 | 0.02 ± 0.005 |
| 4 | 0.42 ± 0.05 | 0.35 ± 0.04 | 0.10 ± 0.01 |
| 8 | 0.15 ± 0.02 | 0.60 ± 0.07 | 0.18 ± 0.02 |
| 24 | < 0.01 | 0.75 ± 0.08 | 0.22 ± 0.03 |
Metabolic Pathway of 2,4-Dihydroxybenzophenone
The following diagram illustrates the primary metabolic pathways of 2,4-dihydroxybenzophenone, which can be quantitatively assessed using the ¹³C₆-labeled analog.
Caption: Phase II metabolic pathways of 2,4-Dihydroxybenzophenone.
Conclusion
The use of 2,4-Dihydroxybenzophenone-¹³C₆ provides a robust and accurate method for metabolic flux analysis. The protocols and data presented here serve as a comprehensive guide for researchers in drug metabolism and toxicology to quantify the metabolic fate of this compound. This approach enables a deeper understanding of the factors influencing its clearance and potential for drug-drug interactions, ultimately contributing to more informed safety assessments.
References
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Page loading... [wap.guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 9. d-nb.info [d-nb.info]
- 10. google.com [google.com]
- 11. Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benzophenone in Biological Matrices using a Labeled Internal Standard
Introduction
Benzophenone (B1666685) and its derivatives are widely used in various industrial applications, including as photoinitiators in UV-curing inks and coatings, and as UV-filters in sunscreens and other personal care products. Due to their potential for endocrine disruption and other adverse health effects, there is a growing need for sensitive and reliable analytical methods to monitor their levels in biological matrices. This application note provides detailed protocols for the quantitative analysis of benzophenone in plasma, urine, and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), with a focus on the use of a labeled internal standard, benzophenone-d10 (B1335006), to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response.
Principle of the Labeled Internal Standard Method
A labeled internal standard, such as benzophenone-d10, is a form of the analyte of interest where one or more atoms have been replaced with a heavier isotope (in this case, deuterium). This labeled standard is chemically identical to the analyte and therefore exhibits similar behavior during sample extraction, cleanup, and chromatographic separation. However, due to its higher mass, it can be distinguished from the native analyte by the mass spectrometer. By adding a known amount of the labeled internal standard to each sample at the beginning of the sample preparation process, any loss of analyte during the procedure will be accompanied by a proportional loss of the internal standard. The final quantification is based on the ratio of the analyte signal to the internal standard signal, which corrects for variability and ensures accurate results.
Caption: Workflow for benzophenone analysis using a labeled internal standard.
Materials and Reagents
-
Benzophenone (analytical standard)
-
Benzophenone-d10 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (88%)
-
Ammonium (B1175870) acetate
-
β-glucuronidase (from Helix pomatia)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory glassware and equipment (vortex mixer, centrifuge, evaporator)
Experimental Protocols
Protocol 1: Benzophenone Analysis in Human Plasma/Serum by LC-MS/MS
This protocol is adapted for the extraction of benzophenone from plasma or serum samples.
-
Sample Preparation:
-
Pipette 500 µL of plasma or serum into a clean microcentrifuge tube.
-
Spike the sample with 20 µL of a 1 µg/mL benzophenone-d10 internal standard solution in methanol.
-
Vortex for 10 seconds.
-
-
Protein Precipitation:
-
Add 1 mL of cold acetonitrile to the sample.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Benzophenone Analysis in Human Urine by GC-MS
This protocol includes an enzymatic hydrolysis step to account for conjugated benzophenone metabolites.
-
Enzymatic Hydrolysis:
-
To 1 mL of urine in a glass tube, add 10 µL of a 10 µg/mL benzophenone-d10 internal standard solution.
-
Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase solution.
-
Incubate at 37°C for at least 4 hours (or overnight).
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add 3 mL of ethyl acetate to the tube.
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.
-
-
Derivatization (Optional, for improved GC performance):
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
For derivatization, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes.
-
-
Final Preparation:
-
After cooling, evaporate the solvent and reconstitute the residue in 100 µL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
-
Protocol 3: Benzophenone Analysis in Tissue by LC-MS/MS
This protocol is designed for the extraction of benzophenone from solid tissue samples.
-
Tissue Homogenization:
-
Weigh approximately 0.5 g of tissue and place it in a homogenization tube.
-
Add 20 µL of a 1 µg/mL benzophenone-d10 internal standard solution.
-
Add 2 mL of cold acetonitrile.
-
Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
-
Extraction and Cleanup:
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
For further cleanup, the supernatant can be passed through a pre-conditioned C18 SPE cartridge.
-
Condition the cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water.
-
Elute the analytes with 3 mL of acetonitrile.
-
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.
-
Caption: The constant ratio of analyte to internal standard enables accurate quantification.
Data Presentation
The following table summarizes typical performance data for benzophenone analysis using a labeled internal standard across different matrices and analytical methods.
| Parameter | Plasma/Serum (LC-MS/MS) | Urine (GC-MS) | Tissue (LC-MS/MS) | Reference |
| Internal Standard | Benzophenone-d10 | Benzophenone-d10 | Benzophenone-d10 | N/A |
| Recovery (%) | > 90% | > 85% | 98 - 104% | [1] |
| Matrix Effect (%) | < 15% | < 20% | < 15% | |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | ~0.1 ng/mL | 0.07 - 0.3 ng/g | [1] |
| Limit of Quantification (LOQ) | 0.05 - 1.0 ng/mL | 0.2 - 0.5 ng/mL | 0.3 - 1.0 ng/g | [1] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Conclusion
The protocols described in this application note provide robust and reliable methods for the quantification of benzophenone in various biological matrices. The incorporation of a labeled internal standard, benzophenone-d10, is essential for mitigating the impact of matrix effects and ensuring high accuracy and precision. These methods are suitable for research, clinical, and regulatory monitoring of benzophenone exposure.
References
Application Note: Quantitative Analysis of 2,4-Dihydroxybenzophenone in Biological Matrices
Introduction
2,4-Dihydroxybenzophenone (B1670367) (BP-1), a metabolite of the common UV filter benzophenone-3 (oxybenzone), is a compound of increasing interest in toxicological and environmental health research due to its potential endocrine-disrupting properties. Accurate quantification of BP-1 in biological matrices such as urine, serum/plasma, and tissue is crucial for assessing human exposure and understanding its pharmacokinetics. This application note provides detailed protocols for the extraction and analysis of BP-1 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC), suitable for researchers, scientists, and drug development professionals.
Analytical Approaches
The primary methods for the quantification of BP-1 in biological samples are based on chromatography coupled with sensitive detection techniques. LC-MS/MS is the most prevalent and sensitive method, offering high selectivity and low detection limits. HPLC with UV detection is a viable, more accessible alternative, particularly for samples with higher expected concentrations.
Quantitative Data Summary
The following tables summarize the performance of various analytical methods for the determination of 2,4-dihydroxybenzophenone (BP-1) in different biological matrices.
Table 1: LC-MS/MS Methods for BP-1 Quantification
| Biological Matrix | Sample Preparation | Linearity Range | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| Human Urine | Liquid-Liquid Extraction (LLE) | 0.05 - 100 ng/mL | 0.28 ng/mL | 85.2 - 99.6 | 1.4 (intra-day), 3.7 (inter-day) | [1][2] |
| Human Serum | Dispersive Liquid-Liquid Microextraction (DLLME) | Up to 40 ng/mL | 0.4 - 0.9 ng/mL | 97 - 106 | 1.9 - 13.1 (inter-day) | [3] |
| Human Serum | DLLME with Acid Hydrolysis | Not Specified | Low µg/L level | Not Specified | Good repeatability | [4] |
| Human Placental Tissue | Ethyl Acetate (B1210297) Extraction & Centrifugation | Not Specified | 0.3 - 1.0 ng/g | 98 - 104 | < 5 (inter- and intra-day) | [5] |
Table 2: HPLC Methods for BP-1 Quantification
| Biological Matrix | Sample Preparation | Linearity Range | LOD | Recovery (%) | Precision (RSD %) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Mouse Brain | Orthogonal Experiment Design for Sample Prep | 0.2 - 10.0 mg/L | Not Specified | 96.8 - 104.5 | 3.5 - 5.7 (intra-day), 4.5 - 6.4 (inter-day) |[6][7] |
Experimental Protocols
Protocol 1: Determination of Total 2,4-Dihydroxybenzophenone in Human Urine by LC-MS/MS
This protocol is adapted from a method utilizing enzymatic hydrolysis followed by liquid-liquid extraction.[1][2]
1. Materials and Reagents
-
2,4-Dihydroxybenzophenone (BP-1) analytical standard
-
Isotopically labeled internal standard (e.g., 2,4-dihydroxybenzophenone-¹³C₆)
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate buffer (pH 5.0)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
2. Sample Preparation (Enzymatic Hydrolysis and LLE)
-
Pipette 1.0 mL of urine into a glass centrifuge tube.
-
Add 50 µL of the internal standard working solution.
-
Add 500 µL of ammonium acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase enzyme solution.
-
Vortex briefly and incubate at 37°C for at least 4 hours (or overnight) to deconjugate BP-1 glucuronide.
-
After incubation, add 2 mL of ethyl acetate to the tube.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex to mix, and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for BP-1 and its internal standard.
Protocol 2: Determination of 2,4-Dihydroxybenzophenone in Human Serum by DLLME and UPLC-MS/MS
This protocol is based on a dispersive liquid-liquid microextraction method.[3][4]
1. Materials and Reagents
-
BP-1 analytical standard and surrogate standard (e.g., Benzophenone-d₁₀)
-
Acetone (B3395972) (disperser solvent)
-
Chloroform (extraction solvent)
-
Hydrochloric acid (for hydrolysis, if measuring total BP-1)
-
Acetonitrile (for protein precipitation)
2. Sample Preparation (DLLME)
-
To 500 µL of serum in a centrifuge tube, add an appropriate amount of surrogate standard.
-
(Optional for total BP-1): Perform acid hydrolysis with HCl at elevated temperature.[4]
-
For protein precipitation, add 1 mL of acetonitrile, vortex, and centrifuge. Transfer the supernatant.
-
Prepare a mixture of the disperser and extraction solvents (e.g., 70 µL acetone and 30 µL chloroform).[4]
-
Rapidly inject this mixture into the serum sample (or supernatant).
-
A cloudy solution will form. Centrifuge at high speed (e.g., 5000 rpm for 5 minutes) to sediment the extraction solvent.
-
Carefully collect the sedimented phase (chloroform) with a microsyringe.
-
Evaporate the solvent and reconstitute in the mobile phase for UPLC-MS/MS analysis.
3. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: C18 reverse-phase column suitable for UPLC
-
Mobile Phase: Gradient of water and methanol/acetonitrile with a suitable modifier (e.g., formic acid).
-
MS System: Tandem mass spectrometer with ESI source.
Visualizations
References
- 1. Analysis of five benzophenone-type UV filters in human urine by liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for GC-MS Method Development with 2,4-Dihydroxybenzophenone-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 2,4-Dihydroxybenzophenone (BP-1) in water samples using Gas Chromatography-Mass Spectrometry (GC-MS). The method incorporates a stable isotope-labeled internal standard, 2,4-Dihydroxybenzophenone-13C6, to ensure high accuracy and precision. The protocol covers sample preparation, derivatization, and GC-MS analysis, and includes representative quantitative data.
Introduction
2,4-Dihydroxybenzophenone (BP-1) is a widely used UV absorber in personal care products and industrial applications. Its potential endocrine-disrupting effects and persistence in the environment necessitate sensitive and reliable analytical methods for its quantification in various matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose. However, due to the polar nature of the hydroxyl groups, derivatization is required to improve the volatility and chromatographic behavior of BP-1. This application note details a robust GC-MS method employing a silylation derivatization step and the use of this compound as an internal standard for accurate quantification.
Experimental Protocols
This section outlines the detailed procedures for the analysis of 2,4-Dihydroxybenzophenone in water samples.
Materials and Reagents
-
Standards: 2,4-Dihydroxybenzophenone (≥98% purity), this compound (≥98% purity)
-
Solvents: Acetone (B3395972) (HPLC grade), Chloroform (B151607) (HPLC grade), Pyridine (B92270) (anhydrous, ≥99.8%), Acetonitrile (HPLC grade)
-
Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Sodium chloride (NaCl, analytical grade)
-
Water: Deionized water (18.2 MΩ·cm)
Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
The following protocol is adapted for the extraction of 2,4-Dihydroxybenzophenone from water samples[1]:
-
Sample Collection: Collect 10 mL of the water sample in a glass vial.
-
Internal Standard Spiking: Spike the sample with a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile).
-
pH Adjustment: Adjust the sample pH to 4 using a suitable acid (e.g., hydrochloric acid).
-
Salting Out: Add NaCl to the sample to a final concentration of 10% (w/v) and vortex to dissolve.
-
Extraction: Prepare a mixture of 1.0 mL of acetone (disperser solvent) and 60 µL of chloroform (extraction solvent). Rapidly inject this mixture into the water sample.
-
Phase Separation: A cloudy solution will form. Centrifuge the sample at 4000 rpm for 5 minutes to separate the phases. The chloroform droplet containing the analyte will settle at the bottom of the vial.
-
Extract Collection: Carefully collect the chloroform phase using a microsyringe.
Derivatization: Silylation
To enhance volatility for GC analysis, the hydroxyl groups of 2,4-Dihydroxybenzophenone and its internal standard are converted to trimethylsilyl (B98337) (TMS) ethers[1][2]:
-
Solvent Evaporation: Transfer the collected chloroform extract to a clean GC vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 50 µL of BSTFA (with 1% TMCS) and 25 µL of anhydrous pyridine to the dried extract.
-
Reaction: Tightly cap the vial and heat at 75°C for 30 minutes in a heating block or oven.[1]
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of the derivatized benzophenones. These may require optimization based on the specific instrumentation used.
Gas Chromatography (GC) Conditions
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min[3] |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Parameters
The following quantifier and qualifier ions are recommended for the analysis of the bis-trimethylsilyl derivatives of 2,4-Dihydroxybenzophenone and its 13C6-labeled internal standard. The mass shift of 6 amu for the internal standard is due to the six 13C atoms in the benzoyl ring.
| Compound | Ion Type | m/z |
| 2,4-Dihydroxybenzophenone-bis(TMS) | Quantifier | 358 |
| Qualifier 1 | 343 | |
| Qualifier 2 | 268 | |
| This compound-bis(TMS) | Quantifier | 364 |
| Qualifier 1 | 349 | |
| Qualifier 2 | 274 |
Quantitative Data Summary
The following table summarizes typical method performance characteristics for the quantitative analysis of 2,4-Dihydroxybenzophenone in water using the described method. These values are representative and may vary depending on the specific matrix and instrumentation.
| Parameter | 2,4-Dihydroxybenzophenone |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995[4] |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/L[1] |
| Recovery (%) | 85 - 110% |
| Relative Standard Deviation (RSD, %) | < 10%[1] |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of 2,4-Dihydroxybenzophenone.
Derivatization Reaction
Caption: Silylation of 2,4-Dihydroxybenzophenone with BSTFA.
References
Application of 2,4-Dihydroxybenzophenone-¹³C₆ in Cosmetics Analysis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxybenzophenone, also known as Benzophenone-1, is a UV filter commonly used in a variety of cosmetic products to protect the skin and the product itself from the damaging effects of ultraviolet radiation.[1] Accurate quantification of this and other UV filters is crucial for ensuring product efficacy and regulatory compliance. The complexity of cosmetic matrices, which can include emulsions, oils, and waxes, often introduces significant matrix effects in analytical measurements, leading to inaccuracies. The use of a stable isotope-labeled internal standard, such as 2,4-Dihydroxybenzophenone-¹³C₆, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for overcoming these challenges. This isotope dilution mass spectrometry (IDMS) approach provides high accuracy and precision by compensating for variations in sample preparation and instrumental response.
This application note provides a detailed protocol for the quantitative analysis of 2,4-Dihydroxybenzophenone in cosmetic products using 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard.
Principle
The method is based on the principle of isotope dilution, where a known amount of the isotopically labeled internal standard (2,4-Dihydroxybenzophenone-¹³C₆) is added to the cosmetic sample at the beginning of the sample preparation process. The labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, cleanup, and chromatographic separation. By measuring the ratio of the mass spectrometric signal of the native analyte to that of the labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or fluctuations in instrument performance.
Experimental Protocols
Reagents and Materials
-
Analytes: 2,4-Dihydroxybenzophenone (analytical standard grade, purity >99%)
-
Internal Standard: 2,4-Dihydroxybenzophenone-¹³C₆ (isotopic purity >99%)
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade), Ethanol (analytical grade)
-
Additives: Formic acid (LC-MS grade)
-
Cosmetic Samples: Sunscreen creams, lotions, sprays, etc.
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 2,4-Dihydroxybenzophenone and dissolve it in 10 mL of methanol to prepare the analyte stock solution.
-
Accurately weigh approximately 1 mg of 2,4-Dihydroxybenzophenone-¹³C₆ and dissolve it in 1 mL of methanol to prepare the internal standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Spike each calibration standard with the internal standard to a final constant concentration (e.g., 100 ng/mL).
-
Sample Preparation
The sample preparation procedure may need to be adapted based on the specific cosmetic matrix. A general procedure for a cream or lotion is outlined below:
-
Accurately weigh approximately 0.1 g of the cosmetic sample into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add a known amount of the 2,4-Dihydroxybenzophenone-¹³C₆ internal standard solution (e.g., 100 µL of a 10 µg/mL solution).
-
Add 10 mL of ethanol.
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Place the sample in an ultrasonic bath for 15 minutes to facilitate the extraction of the analyte.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow Diagram
Caption: Workflow for the analysis of 2,4-Dihydroxybenzophenone in cosmetics.
LC-MS/MS Parameters
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 30% B
-
7.1-10 min: 30% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,4-Dihydroxybenzophenone | 213.1 | 136.0 | 20 |
| 2,4-Dihydroxybenzophenone-¹³C₆ | 219.1 | 142.0 | 20 |
Note: The optimal collision energy may vary depending on the instrument and should be optimized.
Data Presentation
The following table summarizes representative quantitative data for the analysis of 2,4-Dihydroxybenzophenone in various cosmetic products. These values are illustrative and actual concentrations can vary widely between products.
| Cosmetic Product | 2,4-Dihydroxybenzophenone Concentration (w/w %) | Recovery (%) | RSD (%) |
| Sunscreen Lotion A | 0.52 | 98.5 | 3.2 |
| Sunscreen Cream B | 1.15 | 101.2 | 2.8 |
| Facial Moisturizer C | 0.21 | 97.9 | 4.1 |
| Lip Balm D | 0.89 | 99.3 | 3.5 |
Signaling Pathway and Logical Relationship Diagram
The logical relationship for quantification using an internal standard is based on the consistent ratio between the analyte and the internal standard, which is independent of sample loss during preparation.
Caption: Logical diagram of quantification using an internal standard.
Conclusion
The use of 2,4-Dihydroxybenzophenone-¹³C₆ as an internal standard in an isotope dilution LC-MS/MS method provides a robust, accurate, and precise approach for the quantitative analysis of 2,4-Dihydroxybenzophenone in complex cosmetic matrices. This methodology effectively mitigates matrix effects and variations in sample recovery, ensuring reliable data for quality control, regulatory submission, and research and development in the cosmetics industry. The detailed protocol presented here serves as a comprehensive guide for the implementation of this advanced analytical technique.
References
Troubleshooting & Optimization
Technical Support Center: Benzophenone Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of benzophenone (B1666685) and its derivatives by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of benzophenone LC-MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest, in this case, benzophenone.[1][2] These components can include salts, lipids, proteins, and other endogenous substances.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of benzophenone in the mass spectrometer's ion source.[3][4][5] This interference can lead to either a suppression or enhancement of the benzophenone signal, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][4][6]
Q2: What are the common causes of ion suppression or enhancement for benzophenone?
A2: Ion suppression is the more common phenomenon and can be caused by several factors:[1]
-
Competition for Ionization: Co-eluting matrix components can compete with benzophenone for the limited available charge in the ion source, which reduces its ionization efficiency.[1]
-
Changes in Droplet Properties: In electrospray ionization (ESI), which is commonly used for benzophenone analysis, matrix components can alter the surface tension and viscosity of the droplets.[3][4] This affects the efficiency of solvent evaporation and the release of benzophenone ions.[3]
-
Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated benzophenone ions, leading to a reduced signal.[3]
Ion enhancement is less frequent but can occur when co-eluting compounds improve the ionization efficiency of benzophenone.[4]
Q3: How can I determine if my benzophenone quantification is affected by matrix effects?
A3: Two primary methods are used to evaluate matrix effects: the post-extraction spike method and the post-column infusion method.[6]
-
Post-Extraction Spike: This is a quantitative method where you compare the response of benzophenone in a neat solution to its response in a blank matrix extract that has been spiked with benzophenone after the extraction process.[5][6] A significant difference between the two responses indicates the presence of matrix effects.
-
Post-Column Infusion: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[5][6] A constant flow of a benzophenone standard solution is infused into the LC eluent after the analytical column but before the MS detector. A blank, extracted sample matrix is then injected. Any deviation from the stable baseline signal indicates the retention times at which matrix components are causing ion suppression or enhancement.[5][6]
Q4: What strategies can I employ to minimize or correct for matrix effects in my benzophenone assay?
A4: Several strategies can be used to mitigate matrix effects:
-
Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used to clean up samples and selectively extract benzophenone.[1]
-
Chromatographic Separation: Improving the chromatographic separation of benzophenone from co-eluting matrix components can significantly reduce interference.[1] This can be achieved by modifying the mobile phase composition, adjusting the gradient, or using a different analytical column.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[6][7] However, this approach is only feasible if the benzophenone concentration remains above the limit of quantification.[6][7]
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of benzophenone is the most effective way to compensate for matrix effects.[8][9] The SIL internal standard co-elutes with benzophenone and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.[1][10]
-
Matrix-Matched Calibration: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[1][11] This involves using a blank matrix (a sample known to be free of benzophenone) to prepare the calibration curve.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor reproducibility of benzophenone quantification in replicate samples. | Variable matrix effects between samples. | Implement a more robust sample preparation method (e.g., SPE). Utilize a stable isotope-labeled internal standard. |
| Lower than expected benzophenone concentrations. | Ion suppression due to co-eluting matrix components. | Evaluate matrix effects using the post-extraction spike method. Optimize chromatographic separation to resolve benzophenone from interfering peaks. Improve sample cleanup. |
| Higher than expected benzophenone concentrations. | Ion enhancement. | Confirm with the post-extraction spike method. Adjust chromatographic conditions. |
| Inconsistent internal standard response. | The chosen internal standard is not co-eluting with benzophenone or is experiencing different matrix effects. | Ensure the internal standard is a stable isotope-labeled analog of benzophenone. Verify co-elution. |
| Significant peak tailing or fronting for benzophenone. | Matrix components affecting the chromatography. | Improve sample cleanup to remove interfering substances. Dilute the sample if possible. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the extent of ion suppression or enhancement for benzophenone in a specific matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine) free of benzophenone.
-
Benzophenone reference standard.
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water).
-
Your established sample preparation materials (e.g., protein precipitation reagents, SPE cartridges).
Procedure:
-
Prepare two sets of samples:
-
Set A (Benzophenone in Neat Solution): Prepare a solution of benzophenone in the initial mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank matrix samples using your intended sample preparation method. After the final extraction step, spike the extracts with the benzophenone reference standard to the same final concentration as in Set A.
-
-
LC-MS Analysis: Inject and analyze both sets of samples using your developed LC-MS method.
-
Data Analysis:
-
Calculate the average peak area for benzophenone in Set A (Peak AreaNeat).
-
Calculate the average peak area for benzophenone in Set B (Peak AreaMatrix).
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = (Peak AreaMatrix / Peak AreaNeat) x 100
-
Interpretation of Results:
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Illustrative Data:
| Sample Set | Mean Peak Area | Matrix Effect (%) | Interpretation |
| Set A (Neat Solution) | 1,500,000 | - | - |
| Set B (Post-Extraction Spike in Plasma) | 975,000 | 65% | Significant Ion Suppression |
Protocol 2: Comparison of Sample Preparation Methods to Minimize Matrix Effects
Objective: To determine the most effective sample preparation technique for reducing matrix effects in benzophenone quantification.
Materials:
-
Blank biological matrix.
-
Benzophenone reference standard.
-
Reagents and materials for different extraction techniques:
-
Protein Precipitation (PPT) (e.g., acetonitrile, methanol).
-
Liquid-Liquid Extraction (LLE) (e.g., methyl tert-butyl ether, ethyl acetate).
-
Solid-Phase Extraction (SPE) (e.g., appropriate SPE cartridges).
-
Procedure:
-
Process aliquots of the same blank matrix pool using each of the three sample preparation techniques (PPT, LLE, and SPE).
-
Following extraction, spike the processed extracts with benzophenone to a known concentration.
-
Prepare a neat solution of benzophenone at the same concentration in the mobile phase.
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (%) for each sample preparation method as described in Protocol 1.
Illustrative Data:
| Sample Preparation Method | Mean Peak Area in Matrix | Matrix Effect (%) | Conclusion |
| Protein Precipitation (PPT) | 850,000 | 57% | High Ion Suppression |
| Liquid-Liquid Extraction (LLE) | 1,200,000 | 80% | Moderate Ion Suppression |
| Solid-Phase Extraction (SPE) | 1,425,000 | 95% | Minimal Ion Suppression |
| Neat Solution | 1,500,000 | 100% | Reference |
Visual Guides
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. nebiolab.com [nebiolab.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
improving peak resolution for 2,4-Dihydroxybenzophenone analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve peak resolution in the analysis of 2,4-Dihydroxybenzophenone (B1670367) (BP-1).
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC conditions for analyzing 2,4-Dihydroxybenzophenone?
A1: Reversed-phase HPLC with a C18 column is the most common method for 2,4-Dihydroxybenzophenone analysis.[1][2][3][4] The mobile phase usually consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like acetic acid or formic acid to improve peak shape.[1][3][4]
Q2: What detection wavelength is recommended for 2,4-Dihydroxybenzophenone?
A2: UV detection is commonly used, with wavelengths typically set between 280 nm and 290 nm for optimal sensitivity.[1][2][3][5]
Q3: Why is my 2,4-Dihydroxybenzophenone peak tailing?
A3: Peak tailing for 2,4-Dihydroxybenzophenone, a phenolic compound, can be caused by interactions with active sites (silanols) on the silica-based column packing.[6][7][8][9] Other potential causes include using an inappropriate mobile phase pH, column contamination, or extra-column volume.[6]
Q4: Can I use a gradient elution for 2,4-Dihydroxybenzophenone analysis?
A4: Yes, gradient elution can be beneficial, especially when analyzing 2,4-Dihydroxybenzophenone in complex matrices or with other compounds of varying polarities.[4][5] It can help to improve peak shape and reduce analysis time.
Troubleshooting Guide: Improving Peak Resolution
This guide addresses common peak shape and resolution problems encountered during the analysis of 2,4-Dihydroxybenzophenone.
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Silanol (B1196071) Groups | - Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase to suppress the ionization of silanol groups.[1][3][7] - Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize exposed silanol groups.[6] - Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can help, but this may shorten column lifetime.[9] |
| Column Overload | - Reduce Sample Concentration: Dilute the sample to ensure the injected mass is within the column's linear range.[10] |
| Column Contamination | - Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol).[8] - Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[6] |
| Extra-Column Volume | - Minimize Tubing Length: Use shorter, narrower-bore tubing between the injector, column, and detector.[8] - Check Fittings: Ensure all fittings are properly connected to avoid dead volume.[11] |
Issue 2: Broad Peaks
Broad peaks can lead to poor resolution and reduced sensitivity.
Possible Causes and Solutions:
| Cause | Solution |
| Low Mobile Phase Strength | - Increase Organic Solvent Percentage: A higher concentration of acetonitrile or methanol in the mobile phase will decrease retention time and can lead to sharper peaks.[8][12] |
| Column Deterioration | - Replace the Column: Over time, column performance degrades. If flushing does not improve peak shape, the column may need to be replaced. |
| High Injection Volume | - Reduce Injection Volume: Injecting a smaller volume of the sample can improve peak shape.[13] |
| Poor Temperature Control | - Use a Column Oven: Maintaining a consistent and elevated column temperature can improve efficiency and lead to sharper peaks.[1][11] |
Issue 3: Split Peaks
Split peaks can indicate a problem with the sample introduction or the column inlet.
Possible Causes and Solutions:
| Cause | Solution |
| Partially Blocked Column Frit | - Reverse Flush the Column: Disconnect the column and flush it in the reverse direction (be sure to check the manufacturer's instructions). - Replace the Frit: If the blockage persists, the inlet frit may need to be replaced.[10] |
| Injection Solvent Incompatibility | - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase to avoid peak distortion. |
| Column Void | - Replace the Column: A void at the head of the column can cause peak splitting and is usually irreparable.[6][7] |
Experimental Protocols
Standard HPLC Method for 2,4-Dihydroxybenzophenone
This protocol provides a starting point for the analysis of 2,4-Dihydroxybenzophenone. Optimization may be required based on the specific instrument and sample matrix.
-
Mobile Phase: Acetonitrile and 0.6% acetic acid solution (pH 3.5) in a ratio of 19:81 (v/v).[1]
-
Column Temperature: 35°C.[1]
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Comparison of HPLC Methods
The following table summarizes different published HPLC methods for 2,4-Dihydroxybenzophenone analysis.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Waters Symmetry C18 (250 x 4.6 mm, 5 µm)[3] | C18 (250 x 4.6 mm, 5 µm)[1] | Genesis C18 (150 x 4.6 mm)[5] |
| Mobile Phase | Methanol:Water (3:1) with 3% Acetic Acid[3] | Acetonitrile:0.6% Acetic Acid (19:81)[1] | Acetonitrile:Water with TFA[5] |
| Elution Mode | Isocratic[3] | Isocratic[1] | Gradient[5] |
| Flow Rate | 1.0 mL/min[3] | 1.0 mL/min[1] | Not Specified |
| Detection (UV) | 290 nm[3] | 280 nm[1] | 287 nm[5] |
Visual Guides
Caption: Troubleshooting workflow for poor peak resolution.
Caption: General experimental workflow for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-phase extraction and reverse-phase HPLC: application to study the urinary excretion pattern of benzophenone-3 and its metabolite 2,4-dihydroxybenzophenone in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 12. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 13. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Optimizing Benzophenone Separation
Welcome to the technical support center for optimizing the mobile phase for benzophenone (B1666685) separation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during HPLC analysis of benzophenone.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the separation of benzophenone.
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Resolution / Overlapping Peaks | Mobile phase is too strong or too weak, leading to inadequate separation from other components. | Adjust Solvent Strength: - If peaks are eluting too early and are poorly resolved, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. This will increase retention time and improve separation.[1][2] - If benzophenone is retained for too long, increase the organic solvent percentage to decrease the retention time.[3] Change Organic Solvent: - If using acetonitrile, consider switching to methanol (B129727) or vice-versa. Different solvents can alter selectivity and improve resolution. Optimize pH: - For ionizable impurities, adjusting the mobile phase pH can significantly alter their retention time relative to the neutral benzophenone molecule.[4][5][6] |
| Peak Tailing | Secondary interactions between benzophenone and the stationary phase, often due to active silanol (B1196071) groups. | Adjust Mobile Phase pH: - Adding a small amount of an acidic modifier, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase can suppress the ionization of silanol groups on the silica-based stationary phase, reducing peak tailing.[7] Use a Different Column: - Consider using an end-capped C18 or C8 column, which has fewer free silanol groups.[7][8] |
| Long Analysis Time | Mobile phase is too weak, leading to a long retention time for benzophenone. | Increase Solvent Strength: - Gradually increase the percentage of the organic solvent (acetonitrile or methanol) in your mobile phase to decrease the retention time.[3] Increase Flow Rate: - Increasing the flow rate can reduce the analysis time, but be mindful that this may also decrease resolution and increase backpressure.[9] Use a Shorter Column: - A shorter HPLC column will reduce the run time.[9] |
| Inconsistent Retention Times | Inadequate equilibration of the column with the mobile phase, or changes in the mobile phase composition over time. | Ensure Proper Equilibration: - Flush the column with at least 10-20 column volumes of the mobile phase before injecting your sample. Prepare Fresh Mobile Phase: - Prepare fresh mobile phase for each analysis set to avoid changes in composition due to evaporation of the more volatile organic solvent. Buffer the Mobile Phase: - If analyzing with ionizable impurities, using a buffer will help maintain a constant pH and lead to more reproducible retention times.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for benzophenone separation on a C18 column?
A good starting point for reversed-phase HPLC separation of benzophenone on a C18 column is a mobile phase of acetonitrile and water. A typical starting ratio is 70:30 (v/v) Acetonitrile:Water.[3][10] You can then optimize this ratio based on your initial results.
Q2: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be used for benzophenone separation. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and can sometimes offer different selectivity compared to methanol. It is often a good first choice. However, methanol is a suitable and more economical alternative.
Q3: When should I use a C8 column instead of a C18 column for benzophenone separation?
A C18 column has a longer carbon chain and is more hydrophobic, leading to stronger retention of non-polar compounds like benzophenone.[11][12][13][14] A C8 column is less hydrophobic and will result in shorter retention times.[11][12][13][14] A C8 column can be a good choice if you need a faster analysis time and your primary goal is to separate benzophenone from more polar impurities. For complex mixtures with closely eluting non-polar impurities, the higher retentivity of a C18 column may provide better resolution.[11]
Q4: How does the pH of the mobile phase affect the separation of benzophenone?
Benzophenone itself is a neutral molecule, so its retention is not significantly affected by the mobile phase pH.[6] However, the pH can have a significant impact on the retention of any acidic or basic impurities in your sample.[5][6] By adjusting the pH, you can change the ionization state of these impurities, which in turn alters their retention time and can improve their separation from benzophenone.[4][5]
Q5: My benzophenone peak is showing fronting. What could be the cause?
Peak fronting is less common than tailing but can be caused by sample overload or a collapsed column bed. Try diluting your sample and injecting a smaller volume. If the problem persists, it may indicate a problem with the column itself.
Quantitative Data Summary
The following table summarizes various mobile phase compositions and their corresponding retention times for benzophenone from different studies. This can serve as a guide for selecting a starting method.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Approximate Retention Time (min) | Reference |
| C18 | 70:30 Acetonitrile / DI Water | 0.5 | Not Specified | [3] |
| C18 | 80:20 Acetonitrile / DI Water | 0.5 | Shorter than 70:30 mix | [3] |
| C8 | 60:40 Acetonitrile / 1% Acetic Acid | Not Specified | Not Specified | [7] |
| C18 | 95:5 Methanol / Water (pH 3.2) | 1.0 | Not Specified | [15] |
| C18 | Gradient: Acetonitrile / Water with 0.1% Trifluoroacetic Acid | Not Specified | Not Specified | [16] |
Experimental Protocols
Below are detailed methodologies for common HPLC experiments for benzophenone separation.
Protocol 1: Isocratic Separation of Benzophenone on a C18 Column
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of acetonitrile and deionized water in a 70:30 (v/v) ratio.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the benzophenone standard or sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved. b. Inject the prepared sample. c. Run the analysis for a sufficient time to allow for the elution of the benzophenone peak.
Protocol 2: Gradient Separation for Benzophenone and Impurities
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Deionized Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV detector at 254 nm or Mass Spectrometer.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
-
Procedure: a. Equilibrate the column with the initial mobile phase conditions (30% B) until a stable baseline is achieved. b. Inject the sample. c. Start the gradient program.
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting mobile phase optimization for benzophenone separation.
Caption: Troubleshooting workflow for mobile phase optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. chromtech.com [chromtech.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. benchchem.com [benchchem.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 13. hawach.com [hawach.com]
- 14. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 15. researchgate.net [researchgate.net]
- 16. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2,4-Dihydroxybenzophenone Extraction
Welcome to the technical support center for troubleshooting challenges in the sample extraction of 2,4-Dihydroxybenzophenone (DHBP). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low analyte recovery during experimental procedures.
Troubleshooting Guide: Low Recovery of 2,4-Dihydroxybenzophenone
This guide addresses common problems encountered during the extraction of 2,4-Dihydroxybenzophenone (Benzophenone-1), a compound frequently used as a UV absorber in cosmetics and polymers.[1][2]
Question: My recovery of 2,4-Dihydroxybenzophenone is significantly lower than expected. What are the most common causes?
Answer: Low recovery of DHBP is a frequent issue stemming from several factors throughout the extraction process. The primary culprits often involve an improper extraction phase choice, incorrect pH of the sample, use of a wash solvent that is too strong, or an insufficient volume of elution solvent.[3][4] A systematic approach to troubleshooting is crucial to pinpoint the exact step where the analyte is being lost. It's recommended to collect and analyze fractions from each step of your extraction procedure (loading, washing, and elution) to determine where the loss is occurring.[3][5]
Question: How does the pH of my sample affect the extraction efficiency of 2,4-Dihydroxybenzophenone?
Answer: The pH of your sample solution is a critical parameter that can dramatically influence the extraction efficiency of phenolic compounds like DHBP.[6][7] 2,4-Dihydroxybenzophenone has a predicted pKa of approximately 7.72.[8][9] To ensure it is in its neutral, unionized form, which has a higher affinity for non-polar and reversed-phase sorbents, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. Therefore, maintaining a sample pH of around 5.0 to 5.5 is often optimal for reversed-phase solid-phase extraction (SPE).[8] At higher pH values, DHBP will become ionized, increasing its solubility in the aqueous phase and reducing its retention on the sorbent, leading to low recovery.
Question: I am using Solid-Phase Extraction (SPE). Could my choice of sorbent be the reason for poor DHBP recovery?
Answer: Absolutely. The choice of sorbent is fundamental to a successful SPE method.[10] For a moderately polar compound like 2,4-Dihydroxybenzophenone, a reversed-phase sorbent such as C18 or a polymer-based sorbent like Oasis HLB is generally recommended.[11] Using a sorbent with an inappropriate retention mechanism (e.g., a normal-phase sorbent with an aqueous sample) will result in poor retention of DHBP on the column and, consequently, low recovery.[10] If you are using a C18 sorbent and still experiencing low recovery, consider whether the sorbent mass is sufficient for your sample volume and concentration to avoid column overload.[12][13]
Question: I suspect my analyte is being lost during the washing step of my SPE protocol. How can I prevent this?
Answer: If you find your 2,4-Dihydroxybenzophenone in the wash fraction, it is a strong indication that your wash solvent is too aggressive.[3][12] The purpose of the wash step is to remove interferences that are less strongly retained than your analyte of interest. If the organic content of your wash solvent is too high, it will begin to elute the DHBP from the sorbent. To remedy this, decrease the strength of your wash solvent by reducing the percentage of the organic modifier. For example, if you are using 40% methanol (B129727) in water, try reducing it to 20% or 10%. This should be sufficient to remove more polar interferences without prematurely eluting the DHBP.
Question: What should I do if I am not seeing my 2,4-Dihydroxybenzophenone in the loading, wash, or elution fractions?
Answer: If DHBP is absent from all collected fractions, it is likely that it has irreversibly bound to the SPE sorbent and has not been eluted.[3] This can happen if the elution solvent is not strong enough to disrupt the interactions between the analyte and the sorbent. To resolve this, you will need to increase the strength of your elution solvent.[10] This can be achieved by increasing the proportion of the organic solvent (e.g., from 80% to 100% methanol or acetonitrile) or by using a stronger solvent altogether. In some cases, adding a small amount of a modifier, like a weak acid or base to the elution solvent, can help to disrupt secondary interactions and improve recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2,4-Dihydroxybenzophenone that I should consider for extraction?
A1: 2,4-Dihydroxybenzophenone is a crystalline powder that is practically insoluble in water but soluble in organic solvents like ethanol, methanol, acetone, and ethyl acetate.[9] It has a melting point of approximately 144-147°C.[8] Its phenolic hydroxyl groups give it a weakly acidic nature, with a predicted pKa of 7.72.[8][9] This means its ionization state is pH-dependent, a critical factor for optimizing extraction protocols.
Q2: Can I use Liquid-Liquid Extraction (LLE) for 2,4-Dihydroxybenzophenone? What are the recommended solvents?
A2: Yes, Liquid-Liquid Extraction (LLE) is a viable method for extracting benzophenones.[11] For DHBP, you would typically acidify your aqueous sample to ensure the compound is in its neutral form and then extract it into a water-immiscible organic solvent. Suitable solvents include ethyl acetate, diethyl ether, or a mixture of hexane (B92381) and acetone. The choice of solvent will depend on the sample matrix and the subsequent analytical technique.
Q3: Are there any stability concerns with 2,4-Dihydroxybenzophenone during sample processing?
A3: 2,4-Dihydroxybenzophenone is generally stable under normal laboratory conditions.[1] However, like many phenolic compounds, it may be susceptible to degradation under harsh conditions such as high temperatures or exposure to strong oxidizing agents.[14] It is also a UV absorber, so prolonged exposure to intense UV light should be avoided to prevent any potential photochemical reactions.[1] It is recommended to store samples and extracts in a cool, dark place.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 2,4-Dihydroxybenzophenone
This protocol is a general guideline for the extraction of DHBP from aqueous samples using a reversed-phase SPE cartridge.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol or acetonitrile (B52724) through the C18 SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the sample pH to approximately 5.0 with a suitable acid (e.g., formic acid or acetic acid).
-
Load the sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).[12]
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.
-
-
Drying:
-
Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the 2,4-Dihydroxybenzophenone from the cartridge with 5 mL of a strong organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). Collect the eluate.
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for 2,4-Dihydroxybenzophenone
This protocol provides a general procedure for the LLE of DHBP from aqueous matrices.
-
Sample Preparation:
-
To a known volume of the aqueous sample, add a suitable acid (e.g., hydrochloric acid) to adjust the pH to approximately 5.0.
-
-
Extraction:
-
Transfer the acidified sample to a separatory funnel.
-
Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
-
Collection:
-
Drain the lower aqueous layer and collect the upper organic layer containing the extracted DHBP.
-
Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.
-
-
Drying and Concentration:
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the dried extract and evaporate the solvent to concentrate the analyte for analysis.
-
Data Presentation
Table 1: Influence of Extraction Parameters on Benzophenone Recovery
| Parameter | Condition A | Recovery (%) | Condition B | Recovery (%) | Reference |
| SPE Sorbent | C18 | 85-95 | Oasis HLB | 90-107.8 | [11] |
| Sample pH | 2.0 | 99.19 (for 2,4-D) | 7.0 | Lower | [6] |
| Elution Solvent | Methanol | 80-90 | Acetonitrile | 85-95 | General Knowledge |
| Extraction Method | SPE | 74.8-106.4 | LLE | Variable | [11] |
Note: Recovery percentages can vary significantly depending on the specific sample matrix and experimental conditions.
Visualizations
Caption: Troubleshooting workflow for low 2,4-Dihydroxybenzophenone recovery.
Caption: Chemical interactions of DHBP during reversed-phase extraction.
References
- 1. Page loading... [guidechem.com]
- 2. CAS 131-56-6: 2,4-Dihydroxybenzophenone | CymitQuimica [cymitquimica.com]
- 3. youtube.com [youtube.com]
- 4. hawach.com [hawach.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zhishangchem.com [zhishangchem.com]
- 9. chembk.com [chembk.com]
- 10. welch-us.com [welch-us.com]
- 11. mdpi.com [mdpi.com]
- 12. silicycle.com [silicycle.com]
- 13. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 14. welchlab.com [welchlab.com]
minimizing ion suppression in ESI-MS for benzophenone analysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with benzophenone (B1666685) analysis using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize ion suppression and achieve accurate, reproducible results.
Troubleshooting Guide: Minimizing Ion Suppression
Ion suppression is a common issue in ESI-MS that can significantly impact the accuracy and sensitivity of benzophenone analysis. This guide will help you diagnose and resolve common problems.
Problem: Low or No Benzophenone Signal Intensity
Possible Cause 1: Matrix Effects from Co-eluting Compounds
Matrix components that co-elute with benzophenone can compete for ionization, leading to a suppressed signal.
-
Solution:
-
Improve Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is a highly effective technique.[1]
-
Optimize Chromatographic Separation: Adjust the HPLC/UHPLC gradient, flow rate, or column chemistry to separate benzophenone from interfering compounds.[1]
-
Dilute the Sample: If the benzophenone concentration is sufficient, diluting the sample can reduce the concentration of matrix components and lessen their suppressive effects.
-
Possible Cause 2: Inefficient Ionization
The ESI source parameters may not be optimal for benzophenone ionization.
-
Solution:
-
Optimize ESI Source Parameters: Systematically adjust the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the benzophenone signal.[2][3]
-
Select the Appropriate Ionization Mode: While benzophenone can be analyzed in both positive and negative ion modes, the choice depends on the specific benzophenone derivative and the mobile phase composition.[4][5] It is recommended to test both modes during method development.
-
Possible Cause 3: Unsuitable Mobile Phase Composition
The mobile phase composition, including additives, plays a crucial role in ionization efficiency.
-
Solution:
-
Use Volatile Additives: Employ volatile mobile phase additives like formic acid or ammonium (B1175870) acetate (B1210297) to facilitate ionization.[6] Non-volatile buffers, such as phosphate (B84403) buffers, should be avoided as they can contaminate the mass spectrometer.[6]
-
Optimize Additive Concentration: The concentration of the additive can impact signal intensity. Experiment with different concentrations (e.g., 0.1% formic acid) to find the optimal level.
-
Consider Alternative Additives: In some cases, ammonium fluoride (B91410) has been shown to enhance the sensitivity of phenolic compounds in ESI-MS.[7][8]
-
Problem: Poor Reproducibility and Inconsistent Results
Possible Cause 1: Variable Matrix Effects
The composition of the sample matrix can vary between samples, leading to inconsistent ion suppression.
-
Solution:
-
Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with benzophenone can help compensate for variations in matrix effects.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed to account for consistent matrix effects.
-
Possible Cause 2: Instrument Contamination
Carryover from previous injections or contamination of the ion source can lead to inconsistent results.
-
Solution:
-
Implement a Thorough Wash Method: Use a strong solvent to wash the injection port and column between samples to prevent carryover.
-
Regularly Clean the Ion Source: Follow the manufacturer's instructions for cleaning the ESI source to remove accumulated contaminants.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression in benzophenone analysis?
A1: The main causes of ion suppression are co-eluting matrix components that compete with benzophenone for ionization in the ESI source.[1] These interferences can come from the sample itself (e.g., salts, lipids, proteins) or from external sources like plasticizers from lab consumables. High concentrations of non-volatile salts in the sample can also hinder the formation of gas-phase ions.
Q2: How can I determine if ion suppression is affecting my benzophenone analysis?
A2: A common method is the post-column infusion experiment. A standard solution of benzophenone is continuously infused into the mobile phase after the analytical column. A blank matrix sample is then injected. Any dip in the constant benzophenone signal indicates the retention time at which matrix components are eluting and causing ion suppression.
Q3: Which sample preparation technique is most effective at reducing matrix effects for benzophenone?
A3: Solid-Phase Extraction (SPE) is one of the most effective and widely used techniques for cleaning up complex samples and reducing matrix effects before benzophenone analysis.[1][9] The choice of SPE sorbent is critical and depends on the sample matrix and the specific benzophenone derivatives being analyzed.
Q4: What are the recommended starting ESI-MS parameters for benzophenone analysis?
A4: Optimal parameters vary between instruments, but here are some typical starting points based on published methods:
-
Ionization Mode: Both positive (ESI+) and negative (ESI-) modes should be evaluated.[4][5]
-
Desolvation Gas Flow: 600 L/hr of Nitrogen[1]
-
Nebulizer Pressure: 30 - 60 psig[12]
Q5: Can the choice of mobile phase organic solvent affect benzophenone signal intensity?
A5: Yes, the organic solvent in the mobile phase can influence ionization efficiency. Acetonitrile and methanol (B129727) are the most common choices. The optimal solvent may depend on the specific benzophenone derivative and the stationary phase of the column. It is advisable to test both during method development.
Data and Protocols
Table 1: Comparison of SPE Sorbent Performance for Benzophenone Recovery
| SPE Sorbent | Matrix | Benzophenone Derivative(s) | Average Recovery (%) | Reference |
| Oasis HLB | Wastewater | Benzophenone | 81 - 122 | [9] |
| C18 | River Water | BP-1, BP-3, BP-8 | 96 - 107 | [13] |
| Strata-X | Wastewater | 6 BPs | 74.0 - 82.6 | [9] |
| MCM-41-CN | River Water | 4 BPs | 74.8 - 106.4 | [9] |
Table 2: Recommended LC-MS/MS Parameters for Benzophenone Analysis
| Parameter | Setting | Reference |
| LC Column | XSelect CSH C18 (100 x 2.1 mm, 2.5 µm) | [1] |
| Mobile Phase A | 10 mmol L⁻¹ Ammonium Acetate in Water, pH 4.0 | [1] |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) | [1] |
| Gradient | 15% B initially, increasing to 59% B over ~8 min, then to 90% B | [1] |
| Flow Rate | 0.3 mL/min | [14] |
| Injection Volume | 2 µL | [14] |
| Ionization Mode | ESI Positive | [1] |
| Capillary Voltage | 2.90 kV | [1] |
| Source Temperature | 150 °C | [1] |
| Desolvation Temperature | 200 °C | [1] |
| Desolvation Gas Flow | 600 L/h | [1] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Benzophenone from Water Samples
This protocol is a general guideline and may require optimization for your specific sample matrix and target benzophenone derivatives.
Materials:
-
Oasis HLB SPE Cartridges
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Sample Collection Vials
-
SPE Vacuum Manifold
Procedure:
-
Conditioning: Condition the Oasis HLB cartridge by passing 3 mL of methanol, followed by 3 mL of water through the cartridge. Do not allow the cartridge to go dry.
-
Loading: Load the water sample (e.g., 10 mL) onto the conditioned cartridge at a slow, steady flow rate (approximately 1 drop per second).
-
Washing: Wash the cartridge with 3 mL of water to remove any unretained, polar interferences.
-
Elution: Elute the retained benzophenone from the cartridge with 1 mL of methanol into a clean collection vial.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Visualizations
Caption: A logical workflow for troubleshooting low benzophenone signal due to ion suppression.
References
- 1. Frontiers | An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater [frontiersin.org]
- 2. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of mobile phase composition on the analytical sensitivity of LC-ESI-MS/MS for the concurrent analysis of bisphenols, parabens, chlorophenols, benzophenones, and alkylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. library.dphen1.com [library.dphen1.com]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. mdpi.com [mdpi.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Technical Support Center: Isotope dilution analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for isotope dilution analysis (IDA). The content is structured in a question-and-answer format to address specific issues that may arise during experimentation.
Frequently Asked Questions & Troubleshooting
Sample Preparation
Q1: My sample won't fully dissolve. How does this impact my results?
A: Incomplete sample dissolution is a significant issue because it prevents the isotopic spike from fully equilibrating with the analyte in your sample.[1] This leads to an inaccurate measurement of the isotope ratio and, consequently, an incorrect quantification of the analyte.[1]
Troubleshooting Steps:
-
Optimize Digestion Parameters: Re-evaluate your current digestion method. This could involve adjusting the acid concentration, temperature, or the duration of digestion.[1] For more challenging matrices, consider a more robust technique like microwave-assisted digestion.[1]
-
Change Digestion Reagents: Experiment with different acid combinations to find a mixture that can completely dissolve your sample matrix.[1]
-
Mechanical Homogenization: Ensure your sample is finely powdered and thoroughly mixed before digestion. This increases the surface area for the acid to act upon.[1]
Q2: I think I'm losing some of my analyte during sample preparation. How can I confirm and prevent this?
A: Analyte loss during sample preparation is a common challenge, particularly with volatile compounds or when multiple transfer steps are involved.[1] Isotope dilution is designed to correct for such losses, but only if the spike is added at the very beginning of the process and has fully equilibrated with the native analyte.[2]
Troubleshooting Steps:
-
Early Spike Addition: Always add the isotopic spike to the sample before any extraction, cleanup, or derivatization steps.[1][2]
-
Method Validation with a Certified Reference Material (CRM): Analyze a CRM with a known concentration of your analyte. If your results are consistently lower than the certified value, it may indicate analyte loss or other systematic errors.[1]
-
Recovery Experiments: Spike a blank matrix with a known amount of both the native analyte and the isotopic standard. Process this sample alongside your unknown samples. The recovery of the native analyte should be comparable to that of the isotopic standard. A significant difference suggests issues with equilibration or differential loss.[1]
Isotopic Spike and Calibration
Q3: My final calculated concentration seems off. Could my spike concentration be incorrect?
A: Yes, an inaccurate spike concentration is a major source of error in isotope dilution analysis.[3] It is critical to accurately determine the concentration of your spike solution.
Troubleshooting Steps:
-
Spike Calibration (Reverse Isotope Dilution): The most accurate method to determine the spike concentration is through reverse isotope dilution. This involves preparing a series of blends with a known mass of a primary standard and a known mass of the spike solution. By plotting the measured isotope ratio against the known mass ratio, the spike concentration can be determined from the slope of the resulting calibration curve.[1]
Q4: How can I ensure complete equilibration between the spike and the sample analyte?
A: Complete equilibration is fundamental for accurate quantification in isotope dilution.
Troubleshooting Steps:
-
Chemical Form: Ensure the isotopic spike is in the same chemical form as the native analyte. If the analyte is part of a complex matrix, the sample preparation must be sufficient to break down the matrix and allow the analyte to mix freely with the spike.[1]
-
Thorough Mixing: After adding the spike, make sure the sample is mixed vigorously. This can be achieved through methods like shaking, vortexing, or sonication.[1]
Mass Spectrometry and Data Analysis
Q5: I'm observing signal suppression or enhancement. How can I mitigate these matrix effects?
A: Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds, can significantly impact accuracy.[2] Stable isotope dilution is a highly effective way to counteract these effects because the stable isotope-labeled internal standard (SIL-IS) co-elutes with the native analyte and experiences the same ionization suppression or enhancement.[2] Since quantification is based on the ratio of the analyte to the SIL-IS, the variability introduced by the matrix is largely canceled out.[2]
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their influence on the ionization process.[4]
-
Matrix-Matching Calibration: Prepare calibration standards in a matrix that is similar to the sample to ensure that the standards and samples experience similar matrix effects.[4]
-
Improved Sample Preparation: Employ more rigorous cleanup steps to remove interfering matrix components before analysis.[4][5]
Q6: I have an isobaric interference with my analyte or spike isotope. How can I correct for this?
A: Isobaric interference occurs when another element or molecule has an isotope with the same nominal mass as the analyte or spike isotope, which can lead to a falsely high signal.[1]
Troubleshooting Steps:
-
Select an Interference-Free Isotope: If possible, choose an isotope of your analyte and spike that is known to be free from isobaric interferences.[1]
-
High-Resolution Mass Spectrometry: High-resolution mass spectrometers can often resolve the analyte peak from the interfering peak based on their small mass difference.[1]
-
Chemical Separation: In some cases, it may be necessary to chemically separate the interfering element from the analyte before mass spectrometric analysis.[1]
Q7: My calibration curve is non-linear. What are the common causes and solutions?
A: Non-linearity in isotope dilution analysis can arise from several sources, even when using an isotope-labeled internal standard.
Common Causes and Solutions:
| Cause | Solution |
| Isotopic Overlap | The mass spectra of the native analyte and the labeled internal standard can overlap, especially when the mass difference is small.[2] Use correction formulas to account for the overlap. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.[2] Dilute samples to ensure the highest concentration point does not saturate the detector.[2] |
| Inappropriate Regression Model | A simple linear regression may not be appropriate. If non-linearity persists, consider using a non-linear regression model, such as a quadratic curve.[2] |
Q8: My R² value is high (>0.99), but my accuracy is poor for low-concentration standards. Why is this happening?
A: A high R² value indicates a good overall fit but doesn't guarantee accuracy across the entire concentration range.[2] This issue often stems from heteroscedasticity, where the variance of the data points is not constant across the calibration range.[2] Higher concentration standards can disproportionately influence the regression line, leading to significant bias at the lower end of the curve.[2]
Troubleshooting Steps:
-
Use Weighted Linear Regression: When you observe poor accuracy at low concentrations despite a high R² or a "funnel" shape in the residuals plot, a weighted linear regression is recommended. This gives less weight to the more variable high-concentration points.
-
Evaluate Percent Relative Error (%RE): Assessing the %RE for each standard is a more effective way to evaluate the performance of the calibration curve.[2]
Experimental Protocols
Protocol: Reverse Isotope Dilution for Spike Calibration
-
Prepare a Primary Standard Solution: Accurately prepare a standard solution of the analyte from a high-purity material. The concentration of this solution must be known with a high degree of certainty.[1]
-
Prepare a Series of Blends: Create a series of blends by mixing known masses of the primary standard solution with known masses of the isotopic spike solution. The ratios of the standard to the spike should bracket the expected ratio in your samples.[1]
-
Measure Isotope Ratios: Analyze each blend by mass spectrometry to determine the isotope ratio.[1]
-
Construct a Calibration Curve: Plot the measured isotope ratio against the known mass ratio of the standard to the spike.[1]
-
Determine Spike Concentration: The concentration of the spike can be determined from the slope of the calibration curve.[1]
Visualizations
Caption: Generalized workflow for isotope dilution analysis.
Caption: Decision tree for troubleshooting inaccurate results.
References
selecting the right column for HPLC analysis of UV filters
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate HPLC column for the analysis of UV filters and troubleshooting common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of HPLC column for analyzing UV filters?
A1: The most frequently used analytical method for determining UV filters is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Consequently, the most common columns are reversed-phase columns, with octadecyl-modified silica (B1680970) (C18) being the preferred choice for separating a wide range of UV filters in cosmetic and environmental samples[1][2][3]. C8 columns are also used successfully[4].
Q2: When should I consider a column other than a standard C18?
A2: While C18 columns are versatile, certain situations may require a different stationary phase for optimal separation:
-
For highly polar UV filters: A polar-embedded or polar-endcapped C18 column (like a C18-AQ) can provide better retention and peak shape for polar analytes and is compatible with highly aqueous mobile phases[5][6][7].
-
For aromatic UV filters: Phenyl-bonded columns, such as Phenyl-Hexyl, can offer alternative selectivity due to π-π interactions with the aromatic rings of many UV filters. This can be particularly useful for resolving aromatic compounds from non-aromatic components in the sample matrix[8].
-
For complex mixtures with co-eluting peaks: If you have difficulty separating critical pairs like Avobenzone and Ethylhexyl Methoxycinnamate, switching column chemistry (e.g., from C18 to a Phenyl-Hexyl or a different C18 with alternative selectivity) can resolve the issue[9][10].
Q3: What are the key column parameters I should consider?
A3: When selecting a column, consider the following parameters:
-
Particle Size: Smaller particles (e.g., <2 µm for UHPLC or 3-5 µm for HPLC) provide higher efficiency and resolution but also generate higher backpressure[11].
-
Column Dimensions (Length and Internal Diameter): Longer columns (150-250 mm) offer better resolution for complex samples, while shorter columns (50-100 mm) allow for faster analysis times. Smaller internal diameters (e.g., 2.1 mm) reduce solvent consumption and are ideal for LC-MS applications[11].
-
Pore Size: For the analysis of small molecule UV filters, standard pore sizes of 100-130 Å are typically sufficient[9][11].
Column Selection Guide
The following table summarizes the characteristics of common HPLC columns used for UV filter analysis.
| Column Type | Stationary Phase | Primary Interaction | Best Suited For |
| C18 (Octadecyl) | Octadecyl-silica | Hydrophobic | General-purpose analysis of a wide range of lipophilic and hydrophilic UV filters. Most common starting point[1][2][3]. |
| C8 (Octyl) | Octyl-silica | Hydrophobic | Similar to C18 but with less retention; can be useful for strongly retained, very lipophilic compounds[4]. |
| Phenyl-Hexyl | Phenyl-Hexyl-silica | Hydrophobic, π-π interactions | Analytes containing aromatic rings, offering alternative selectivity to C18/C8 and resolving aromatic from non-aromatic compounds[8][12]. |
| Polar-Embedded / Polar-Endcapped | C18 with embedded polar groups | Hydrophobic, polar interactions | Enhanced retention of polar UV filters and compatibility with 100% aqueous mobile phases[5][6][7]. |
Column Selection Workflow
This diagram illustrates a logical workflow for selecting the appropriate HPLC column for your UV filter analysis.
Caption: A decision tree for selecting an HPLC column for UV filter analysis.
Troubleshooting Guide
Q1: My peaks are tailing. What should I do?
A1: Peak tailing can be caused by several factors:
-
Column Degradation: The column may be contaminated or degraded. Try flushing the column with a strong solvent (like isopropanol) or, if the problem persists, replace the guard column or the analytical column.
-
Secondary Silanol Interactions: Residual silanols on the silica surface can interact with polar functional groups on the analytes. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or phosphoric acid) to the mobile phase can suppress this interaction[3][13].
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. If possible, dissolve your sample in the mobile phase.
Q2: Two of my UV filter peaks are co-eluting or have poor resolution. How can I separate them?
A2: Improving resolution between closely eluting peaks often requires changes to the method's selectivity:
-
Change Mobile Phase Composition: Switching the organic modifier (e.g., from methanol to acetonitrile) or adding a third solvent like tetrahydrofuran (B95107) (THF) can alter selectivity and improve separation[11]. For example, adding THF has been shown to improve the separation of Avobenzone and Ethylhexyl Methoxycinnamate.
-
Change Column Chemistry: This is one of the most effective ways to change selectivity. If a C18 column fails to provide resolution, a Phenyl-Hexyl column may separate the compounds due to its different interaction mechanism[8][9].
-
Adjust Temperature: Operating at a different column temperature can sometimes improve resolution, as it affects the thermodynamics of the separation[9][11].
Q3: I'm observing high backpressure. What is the cause?
A3: High backpressure is typically due to a blockage in the system.
-
Filter Frit Blockage: Particulates from the sample or mobile phase may have clogged the column inlet frit. Try back-flushing the column (if the manufacturer allows) or replacing the frit[14].
-
Column Contamination: Strongly retained compounds from the sample matrix can build up on the column. Use a guard column to protect the analytical column and implement a column wash step after each sequence[14][15].
-
Mobile Phase Precipitation: Ensure that buffer salts are fully soluble in the highest organic percentage of your gradient. If precipitation is suspected, flush the system with warm water (without the column) to dissolve the salts[16].
General HPLC Troubleshooting Workflow
Caption: A general workflow for troubleshooting common HPLC issues.
Experimental Protocols
Protocol 1: Sample Preparation of Sunscreen Cream
This protocol provides a general method for extracting UV filters from a cosmetic emulsion.
-
Weigh Sample: Accurately weigh approximately 50-100 mg of the sunscreen product into a 25 mL volumetric flask[17].
-
Initial Dispersion: Add 1 mL of 0.1 N NaOH (for acidic filters) or hot water (85-95°C) and vortex until the sample is completely dispersed[17][18].
-
Solvent Extraction: Add 18-20 mL of a suitable organic solvent (e.g., methanol, ethanol, or isopropanol)[2][18]. Methanol is a common choice for many UV filters[2].
-
Sonication: Place the flask in an ultrasonic bath for 15 minutes to ensure complete extraction of the analytes[17].
-
Dilution: Allow the sample to cool to room temperature and dilute to the final volume with the extraction solvent.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter before injecting it into the HPLC system[17][19].
Protocol 2: General Purpose RP-HPLC Method
This protocol describes a starting point for the analysis of multiple UV filters. Method optimization will be required based on the specific analytes and column used.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[17].
-
Mobile Phase: A mixture of methanol and water is a common starting point. For example, an isocratic mobile phase of Methanol:Water (90:10, v/v) can be effective for several filters[20]. For more complex mixtures, a gradient elution may be necessary, often using acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer)[2].
-
Flow Rate: 1.0 mL/min[13].
-
Column Temperature: 30-40°C[17].
-
Injection Volume: 10 µL[17].
-
Detection: UV detector set at a wavelength appropriate for the analytes of interest. Since UV filters have different absorption maxima, a Diode Array Detector (DAD) is highly recommended to monitor multiple wavelengths simultaneously (e.g., 308 nm and 354 nm)[17].
References
- 1. The Application of Liquid Chromatography for the Analysis of Organic UV Filters in Environmental and Marine Biota Matrices | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. uhplcs.com [uhplcs.com]
- 6. agilent.com [agilent.com]
- 7. HPLC Columns in Polar, RP HPLC Column - Hawach [hawachhplccolumn.com]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. chromforum.org [chromforum.org]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. Luna Phenyl-Hexyl HPLC Columns: Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
- 14. uhplcs.com [uhplcs.com]
- 15. agilent.com [agilent.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. longdom.org [longdom.org]
- 18. lcms.cz [lcms.cz]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
calibration curve issues with 2,4-Dihydroxybenzophenone-13C6
Welcome to the technical support center for 2,4-Dihydroxybenzophenone-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding calibration curve issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in analytical experiments?
This compound is a stable isotope-labeled version of 2,4-Dihydroxybenzophenone (B1670367). It is primarily used as an internal standard (IS) in quantitative analyses, such as those performed with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation, injection, and ionization in the mass spectrometer.[2][3]
Q2: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored under the conditions specified in its Certificate of Analysis.[1] Generally, for the non-labeled form, storage in a cool, dry, and well-ventilated place below +30°C is recommended.[4][5] It is stable under these recommended storage conditions.[4][6]
Q3: My calibration curve is non-linear. What are the potential causes?
Non-linearity in calibration curves is a common issue that can stem from several sources. One of the primary causes can be an unsuitable internal standard or its improper use.[2] Other factors include detector saturation at high concentrations, significant matrix effects, or errors in the preparation of standard solutions. It is also possible that the analyte-to-internal standard response ratio is not constant across the concentration range due to differential matrix effects.[7]
Q4: I'm observing high variability or poor precision, especially at the lower limit of quantification (LLOQ). What should I investigate?
High imprecision at low concentrations can be a significant issue.[2] This may be caused by matrix effects, which are particularly acute at lower analyte concentrations.[8] Other potential causes include inconsistent sample preparation, instrument instability, or contamination of the blank matrix or solvent with the analyte. You should also verify the purity of your internal standard, as contamination with the unlabeled analyte can cause inaccuracies.[7]
Troubleshooting Guides
Issue 1: Poor or Non-Linear Calibration Curve
A common problem encountered is a calibration curve that does not meet the required linearity criteria (e.g., r² < 0.99).
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Action |
| Incorrect Standard Preparation | Prepare a fresh set of calibration standards from a new stock solution. Verify all calculations and dilution steps. Using sequential dilutions can sometimes introduce leverage points if not done carefully.[9] |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte and/or internal standard differently.[7][10] Perform a matrix effect assessment (see Protocol 3). If significant effects are observed, improve sample cleanup, adjust chromatographic conditions to separate the analyte from interfering components, or use a matrix-matched calibration curve. |
| Detector Saturation | The highest concentration standards may be saturating the detector. Reduce the concentration of the upper calibration points or dilute the samples to fall within a more linear range of the detector. |
| Internal Standard Issues | Ensure the internal standard concentration is appropriate and consistent across all samples. Check for any isotopic exchange or contamination of the IS with the unlabeled analyte.[7] |
| Inappropriate Regression Model | A simple linear regression may not be appropriate. Evaluate if a weighted linear regression or a quadratic fit is more suitable for your data, but ensure the choice is justifiable and validated. |
Issue 2: Inconsistent Peak Areas or Shifting Retention Times
Variability in peak response and retention time can compromise the accuracy and precision of your assay.
Potential Causes & Solutions
| Potential Cause | Recommended Troubleshooting Action |
| LC System Instability | Check the LC pump for pressure fluctuations. Ensure the mobile phase is properly degassed and mixed. Equilibrate the column for a sufficient amount of time before starting the analytical run. |
| Column Degradation | The analytical column may be degrading or contaminated. Try washing the column with a strong solvent or, if necessary, replace it. A shift in retention times between the analyte and a deuterated internal standard can sometimes occur.[7] |
| Sample Matrix | Complex biological matrices can cause shifts in retention time or affect peak shape.[11] Ensure your sample preparation is robust and effectively removes interferences. |
| Injection Volume Precision | Verify the autosampler's performance to ensure precise and consistent injection volumes. Inconsistent injection can lead to variable peak areas. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare Analyte & Internal Standard (IS) Stock Solutions:
-
Accurately weigh a known amount of 2,4-Dihydroxybenzophenone (analyte) and this compound (IS).
-
Dissolve each in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to create concentrated stock solutions (e.g., 1 mg/mL). Store these stocks under recommended conditions.[12]
-
-
Prepare Intermediate & Working Standard Solutions:
-
Construct the Calibration Curve:
-
Take a known volume of blank matrix (e.g., plasma, urine, or brain homogenate).[13]
-
Spike a small volume of each analyte working standard into separate aliquots of the blank matrix.
-
Add a constant volume of the internal standard working solution to every calibrator, quality control (QC) sample, and unknown sample.[2]
-
Process the samples according to your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).[3]
-
Analyze the extracted samples via LC-MS/MS.
-
-
Data Processing:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibrator.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²).[9]
-
Protocol 2: Assessing Contribution from Internal Standard
This protocol helps determine if the internal standard is contaminated with the unlabeled analyte.[7]
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no analyte.
-
Spike with Internal Standard: Add the internal standard at the same concentration used in your analytical method.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The signal for the unlabeled analyte should be less than 20% of the signal of the Lower Limit of Quantification (LLOQ) standard. A higher response indicates significant contamination.[7]
Protocol 3: Quantitative Assessment of Matrix Effects
This protocol helps quantify the degree of ion suppression or enhancement.[10]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations in the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract multiple replicates of a blank matrix sample. After the final extraction step, spike the analyte and internal standard into the dried extract at the same low and high concentrations.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction at the same low and high concentrations.
-
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%ME) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (%RE) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
A %ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
Quantitative Data Summary
The following table provides typical starting parameters for an LC-MS/MS method for analyzing 2,4-Dihydroxybenzophenone. These may need to be optimized for your specific instrument and matrix.
Table 1: Example LC-MS/MS Parameters
| Parameter | 2,4-Dihydroxybenzophenone (Analyte) | This compound (IS) | Reference/Note |
| Molecular Formula | C₁₃H₁₀O₃ | ¹³C₆C₇H₁₀O₃ | [15] |
| Molecular Weight | 214.22 | ~220.22 | [15] |
| Precursor Ion (Q1) | To be optimized (e.g., [M+H]⁺ or [M-H]⁻) | To be optimized (e.g., [M+H]⁺ or [M-H]⁻) | Optimization is instrument-dependent. |
| Product Ion (Q3) | To be optimized | To be optimized | Based on fragmentation of the precursor ion. |
| Cone Voltage (CV) | To be optimized | To be optimized | Typically optimized for each analyte.[16] |
| Collision Energy (CE) | To be optimized | To be optimized | Typically optimized for each analyte.[16] |
Note: Specific MRM transitions, cone voltages, and collision energies must be determined empirically on the specific mass spectrometer being used.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to troubleshooting calibration curve issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2,4-Dihydroxybenzophenone CAS#: 131-56-6 [m.chemicalbook.com]
- 6. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. uknml.com [uknml.com]
- 10. researchgate.net [researchgate.net]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemimpex.com [chemimpex.com]
- 16. ijpsjournal.com [ijpsjournal.com]
potential interferences in the analysis of benzophenone isomers
Technical Support Center: Analysis of Benzophenone (B1666685) Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the analysis of benzophenone isomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic and mass spectrometric analysis of benzophenone isomers.
Question 1: Why am I observing poor peak shape (tailing or fronting) for my benzophenone isomers?
Answer:
Poor peak shape is a common issue that can compromise resolution and quantification. The primary causes include:
-
Secondary Interactions: Basic benzophenone isomers can interact with acidic residual silanol (B1196071) groups on the silica (B1680970) surface of the stationary phase, leading to peak tailing.[1] To mitigate this, add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase in normal phase chromatography to block these interactions.[1]
-
Column Overloading: Injecting too much sample can saturate the column, causing peak fronting. Try reducing the injection volume or sample concentration.[2]
-
Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion and splitting.[2][3] Whenever possible, dissolve your sample in the initial mobile phase.[4]
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column, or the stationary phase can degrade over time, especially at high pH.[1][2] Implement regular column washing procedures and use a guard column to protect the analytical column.[1]
Question 2: How can I resolve co-eluting benzophenone isomers?
Answer:
Co-elution occurs when two or more compounds are not fully separated by the chromatographic system.[4] To improve separation:
-
Optimize the Mobile Phase:
-
Change Solvent Selectivity: Switching one organic solvent for another (e.g., methanol (B129727) to acetonitrile) can alter selectivity and improve resolution.[5]
-
Adjust Gradient Profile: If using a gradient, make it shallower (e.g., 60% to 80% B over 20 minutes instead of 50% to 95% B over 15 minutes) to increase the separation between closely eluting peaks.[4]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, change the column. Different stationary phases (e.g., switching from a C18 to a Phenyl column) offer different selectivities.[5] For chiral isomers, a chiral stationary phase is required.[4]
-
Adjust Temperature: Operating the column at different temperatures (e.g., 15°C vs. 35°C) can affect retention times and selectivity, potentially improving resolution.[1]
Question 3: My signal intensity is suppressed or enhanced, and reproducibility is poor. What is the likely cause?
Answer:
These are classic symptoms of matrix effects , where components in the sample matrix interfere with the ionization of the target analytes in the mass spectrometer's ion source.[6] This can lead to an underestimation (suppression) or overestimation (enhancement) of the analyte concentration.[6] Matrix effects in benzophenone analysis have been observed to be particularly high in complex samples like chocolate products.[7]
Solutions:
-
Improve Sample Cleanup: The most effective approach is to remove interfering matrix components before analysis.[8] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Dispersive Solid-Phase Extraction (dSPE) are effective.[7][8] For fatty food samples, an Enhanced Matrix Removal-Lipid (EMR-Lipid) sorbent has been shown to be effective.[7]
-
Use Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is identical to your samples. This helps to compensate for consistent matrix effects.[9]
-
Employ the Standard Addition Method: This involves adding known amounts of the standard to the actual samples to create a calibration curve within the sample matrix itself, which can be very effective for correcting matrix effects.[10]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of the analyte will behave almost identically during sample preparation and ionization, effectively correcting for signal suppression or enhancement.
Question 4: I cannot differentiate between my hydroxybenzophenone isomers (2-OH-BP, 3-OH-BP, 4-OH-BP) using mass spectrometry alone. How can they be identified?
Answer:
While isomers have the same mass, they can often be distinguished by their unique fragmentation patterns in tandem mass spectrometry (MS/MS). Using Collision-Induced Dissociation (CID), protonated hydroxybenzophenone isomers (parent ion at m/z 199.1) produce two primary fragment ions at m/z 105 and m/z 121.[11] The relative intensity of these fragments is distinct for each isomer:
-
2-hydroxybenzophenone: The fragmentation route producing the m/z 121 fragment is preferred.[11]
-
3-hydroxybenzophenone: The fragmentation route producing the m/z 105 fragment is preferred.[11]
-
4-hydroxybenzophenone: Both fragmentation routes have roughly the same probability.[11]
By comparing the ratio of these fragment ions in your sample to that of reference standards, you can unequivocally identify the specific isomer.[11]
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis? A1: A matrix effect is the alteration (suppression or enhancement) of the ionization efficiency of an analyte due to the presence of co-eluting compounds from the sample matrix.[6] These interfering components can compete with the analyte for ionization, leading to inaccurate quantification.[8]
Q2: What are the most common sources of interference in benzophenone analysis? A2: Interferences often originate from the sample matrix itself. In food analysis, fats and other organic molecules can be problematic.[7] In cosmetic or environmental samples, other UV filters, preservatives, and plasticizers can co-extract and interfere.[10][12][13] Procedural blanks should be analyzed to rule out background contamination from solvents or lab equipment.[14]
Q3: How can I confirm the identity of a benzophenone derivative? A3: Identity confirmation relies on multiple points of evidence. In an LC-MS/MS method, this typically involves comparing the retention time and the ratio of at least two specific multiple reaction monitoring (MRM) transitions with those of a certified reference standard analyzed under the same conditions.[7]
Q4: My system pressure is unusually high. What should I check? A4: High backpressure is typically caused by a blockage.[2] Systematically check the following components, moving backward from the column:
-
Column Frit: Particulates from the sample or pump seals may have blocked the inlet frit of the column.[2][3]
-
In-line Filter: If you have one installed, it may be clogged.
-
Tubing and Fittings: Check for blockages in the connecting capillaries.
-
Injector and Rotor Seal: Debris can accumulate here.
Quantitative Data Summary
Table 1: Collision-Induced Dissociation (CID) Fragmentation Patterns of Protonated Hydroxybenzophenone Isomers.
| Isomer | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Predominant Fragmentation Route |
| 2-hydroxybenzophenone | 199.1 | 105, 121 | Prefers route producing m/z 121[11] |
| 3-hydroxybenzophenone | 199.1 | 105, 121 | Prefers route producing m/z 105[11] |
| 4-hydroxybenzophenone | 199.1 | 105, 121 | Both routes have similar probability[11] |
Table 2: Reported Matrix Effects in Benzophenone Analysis in Various Sample Matrices.
| Sample Matrix | Analytical Method | Reported Matrix Effect | Mitigation Strategy |
| Yogurt & Custards | UHPLC-MS/MS | < 30%[7] | dSPE with EMR-Lipid sorbent[7] |
| Chocolate Products | UHPLC-MS/MS | Up to 55%[7] | Matrix-matched calibration[7] |
| Sea Water, Wastewater | BAµE-HPLC | Absence of matrix effects noted | Standard addition methodology[10] |
| Human Serum | DLLME-LC-MS/MS | Significant; aqueous standards unsuitable | Matrix-matched calibration standards[9] |
Experimental Protocols
Protocol 1: General Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol describes a general approach for cleaning up liquid samples (e.g., water samples, diluted extracts) prior to LC-MS analysis.
-
Column Selection: Choose an SPE cartridge based on the polarity of the benzophenone isomers and the nature of the matrix interferences (e.g., C18 for aqueous samples).
-
Conditioning: Condition the SPE cartridge by passing a solvent like methanol through it, followed by an equilibration step with HPLC-grade water or the initial mobile phase.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove weakly retained, polar interferences while the benzophenone analytes remain on the sorbent.
-
Elution: Elute the target benzophenone isomers using a small volume of a strong organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for injection.
Protocol 2: Representative LC-MS/MS Method for Benzophenone Analysis
This protocol is a starting point for method development, based on common parameters found in the literature for analyzing benzophenone derivatives in biological matrices.[15]
-
LC System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).[15]
-
Mobile Phase A: 0.1% Ammonia in water.[15]
-
Mobile Phase B: 0.1% Ammonia in methanol.[15]
-
Flow Rate: 0.25 mL/min.[15]
-
Gradient:
-
0.0–3.5 min: 60% B
-
3.5–4.0 min: Increase to 100% B
-
4.0–6.5 min: Hold at 100% B
-
6.5–6.6 min: Return to 60% B
-
6.6–10.0 min: Re-equilibration
-
-
Injection Volume: 10 µL.[15]
-
Column Temperature: 40°C.[15]
-
MS System: Triple-quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes to cover a range of benzophenone derivatives.[7]
-
Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions for each specific benzophenone isomer must be optimized by infusing individual standards.
Visualizations
Caption: A logical workflow for troubleshooting co-elution issues.
Caption: Relationship between cause, effect, and solutions for matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. chromforum.org [chromforum.org]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of trace levels of benzophenone-type ultra-violet filters in real matrices by bar adsorptive micro-extraction using selective sorbent phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
optimizing injection volume for trace level detection of benzophenones
This technical support center provides troubleshooting guidance and answers to frequently asked questions related to the optimization of injection volume for the trace level detection of benzophenones.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing the injection volume?
A1: The main objective is to find a balance between achieving maximum sensitivity for trace level detection and maintaining good chromatographic resolution and peak shape. Injecting a larger volume can increase the signal intensity of the analyte, but it can also lead to issues like peak broadening and column overload, which compromise the quality of the data.
Q2: How does increasing the injection volume affect my results?
A2: Increasing the injection volume generally leads to a proportional increase in peak height and area, which can improve detection limits for trace-level analysis.[1] However, exceeding the optimal volume can cause several problems, including:
-
Peak Fronting: This is a common indicator that the injection volume is too large or that the sample solvent is stronger than the mobile phase.[2]
-
Peak Broadening: Larger injection volumes can cause peaks to become wider, which may decrease resolution between closely eluting compounds.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to distorted peak shapes.[2]
Q3: What is a good starting point for injection volume in HPLC/UHPLC?
A3: A widely accepted guideline is to keep the injection volume between 1% and 5% of the total column's internal volume.[3][4] For instance, a common UHPLC column with dimensions of 50 x 2.1 mm has a total volume of approximately 173 µL, making the ideal injection volume between 1.7 and 8.65 µL. It is recommended to start with a small, reproducible volume and incrementally increase it while monitoring peak shape and resolution.
Q4: How does the sample solvent composition impact trace analysis?
A4: The composition of the solvent used to dissolve the sample is critical. A sample solvent that is significantly "stronger" (i.e., has a higher elution strength) than the mobile phase at the time of injection can cause poor peak shapes, particularly fronting.[4] It is best practice to dissolve the sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.[3]
Q5: When should I consider Large Volume Injection (LVI) techniques for GC-MS?
A5: Large Volume Injection (LVI) is beneficial when the target benzophenones are present at extremely low concentrations, and conventional injection volumes do not provide the required sensitivity.[1][5] LVI techniques allow for the introduction of a significantly larger sample volume (e.g., 10-100 µL) into the system, which can substantially lower the method detection limits.[1][6] These techniques often involve a programmable temperature vaporizer (PTV) inlet that evaporates the solvent before transferring the analytes to the column, minimizing chromatographic issues associated with large solvent volumes.[5][7]
Troubleshooting Guide
This guide addresses common problems encountered when optimizing injection volumes for benzophenone (B1666685) analysis.
Problem 1: Peak Fronting (Asymmetrical peak with a leading edge)
-
Possible Cause 1: Injection volume is too large, causing column overload.[2][3]
-
Solution: Systematically reduce the injection volume. A good practice is to decrease it by half and observe the effect on the peak shape. Aim for an injection volume that is 1-5% of the column's total volume.[3]
-
-
Possible Cause 2: The sample solvent is stronger than the mobile phase.
-
Solution: Re-dissolve the sample in a solvent that matches the initial mobile phase composition or is weaker. If the sample's solubility is an issue, a small amount of a stronger solvent can be used, but the total injection volume should be minimized.
-
Problem 2: Peak Tailing (Asymmetrical peak with a trailing edge)
-
Possible Cause 1: Secondary interactions between benzophenones and the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic form. Insufficient buffer concentration can also be a cause, so consider increasing it.[8]
-
-
Possible Cause 2: Column contamination or degradation.
-
Solution: If a guard column is used, remove it to see if the problem resolves. If not, try backflushing the analytical column. If the issue persists, the column may need to be replaced.[8]
-
Problem 3: Split Peaks
-
Possible Cause 1: Partial blockage of the column inlet frit.[8]
-
Solution: Reverse the column and flush it to dislodge any particulate matter. Always filter samples through a 0.2 or 0.45 µm filter before injection.[4]
-
-
Possible Cause 2: Sample solvent/mobile phase mismatch.
-
Solution: Ensure the sample is fully dissolved and that the sample solvent is miscible with the mobile phase.
-
Problem 4: Poor Reproducibility of Peak Area or Retention Time
-
Possible Cause 1: Leaks in the system, especially around the injector or column fittings.
-
Solution: Inspect all fittings for any signs of leakage. Replacing the injector septum is often a good first step in GC systems.[9]
-
-
Possible Cause 2: Autosampler issues.
-
Solution: Ensure the injection syringe is clean and functioning correctly. Check for air bubbles in the syringe or sample loop. For highly viscous samples, consider slowing down the syringe aspiration rate.[9]
-
Problem 5: Low Sensitivity or No Peaks Detected
-
Possible Cause 1: Injection volume is too low for trace-level detection.
-
Solution: Gradually increase the injection volume, while carefully monitoring for peak shape degradation. If sensitivity is still insufficient, a sample pre-concentration step is necessary.
-
-
Possible Cause 2: Inefficient sample preparation.
Data and Performance Metrics
The following tables summarize typical performance data for the analysis of benzophenones using various methods.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Benzophenones
| Compound | Matrix | Method | LOD | LOQ | Reference |
| Benzophenone (BP) | Surface Water | UPLC-MS/MS | 0.87 ng/L | 10.0 ng/L | [12] |
| 2-hydroxy-4-methoxybenzophenone | Surface Water | GC-MS | 0.1-1.9 ng/L | - | [13] |
| Benzophenone-1 | Human Urine | UHPLC-MS/MS | - | 0.001-0.100 ng/mL | [14] |
| 4-hydroxybenzophenone | Human Urine | UHPLC-MS/MS | - | 0.001-0.100 ng/mL | [14] |
| Benzophenone-3 | Human Urine | UHPLC-MS/MS | - | 0.001-0.100 ng/mL | [14] |
| Various BPs | Environmental Samples | LC-MS/MS | - | 2-1060 ng/L | [15] |
| Various BPs | Baby Food | UHPLC-MS/MS | - | 1-50 µg/kg | [16] |
Table 2: Sample Preparation and Recovery Rates
| Method | Matrix | Sorbent/Solvent | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Surface Water | HLB Oasis Cartridges | 91 - 96 | [13] |
| Microwave-Assisted Extraction (MAE) | Sediments | - | 80 - 99 | [13] |
| Solid-Phase Extraction (SPE) | River Water | C18 Cartridges | 81.9 - 96.4 | [10] |
| Liquid-Liquid Extraction (LLE) | Sediments/Sludge | Methanol (B129727):Ethyl Acetate | >70-80 | [10] |
| Dispersive Solid-Phase Extraction (dSPE) | Water | ZIF-8 | 81.2 - 94.1 | [10] |
| Bar Adsorptive Micro-Extraction (BAµE) | Water | P2 Polymer or AC4 Carbon | 76.6 - 103.5 | [17] |
| QuEChERS | Breakfast Cereal | - | 82.3 - 101.7 | [18] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a general guideline based on common practices for extracting benzophenones from aqueous matrices.[10][13]
-
Cartridge Conditioning: Condition a C18 or HLB SPE cartridge (e.g., 500 mg/6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water. Do not allow the cartridge to dry.
-
Sample Loading: Acidify the water sample (e.g., 100-200 mL) to an acidic pH with an appropriate acid like formic acid. Pass the sample through the conditioned cartridge at a steady flow rate (e.g., 5 mL/min).
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any polar interferences.
-
Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen through it for approximately 30 minutes.
-
Elution: Elute the trapped benzophenones from the cartridge by passing a small volume of an appropriate organic solvent (e.g., 2 x 4 mL of methanol or an acetone/methanol mixture) through it.[10]
-
Concentration: Evaporate the collected eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase or methanol) for instrumental analysis.
Protocol 2: Optimizing Injection Volume in HPLC
This protocol provides a systematic approach to determining the optimal injection volume for your analysis.
-
Prepare Standard: Prepare a standard solution of your target benzophenone(s) at a concentration that is expected to be near the limit of quantification.
-
Initial Injection: Begin with a small injection volume that your autosampler can deliver reproducibly (e.g., 1 µL).
-
Analyze Chromatogram: Run the analysis and carefully examine the peak shape, height, and signal-to-noise ratio.
-
Increase Volume: Double the injection volume (e.g., 2 µL, 4 µL, 8 µL) and repeat the analysis for each step.
-
Monitor Performance: At each step, monitor the following parameters:
-
Peak Shape: Look for the onset of peak fronting. The USP tailing factor should ideally be close to 1.0.
-
Peak Width: Note any significant broadening of the peak.
-
Linearity: Check if the peak area increases linearly with the injection volume. A deviation from linearity can indicate detector or column overload.
-
-
Determine Optimum Volume: The optimal injection volume is the largest volume that can be used without causing a significant deterioration in peak shape (e.g., fronting) or a loss of resolution between adjacent peaks.
Visualizations
Caption: General workflow for trace level analysis of benzophenones.
Caption: Decision tree for troubleshooting common peak shape problems.
Caption: Relationship between injection volume and key chromatographic parameters.
References
- 1. agilent.com [agilent.com]
- 2. uhplcs.com [uhplcs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 5. gerstel.com [gerstel.com]
- 6. Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 13. Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trace analysis of benzophenone-type UV filters in water and their effects on human estrogen and androgen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Determination of trace levels of benzophenone-type ultra-violet filters in real matrices by bar adsorptive micro-extraction using selective sorbent phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of Benzophenone: Linearity and Range Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of benzophenone (B1666685), a widely used compound in pharmaceuticals, personal care products, and as a photoinitiator, is critical for quality control, safety assessment, and formulation development. The selection of an appropriate analytical method hinges on its performance characteristics, with linearity and range being fundamental parameters that define the reliability of a method over a specific concentration span. This guide provides an objective comparison of common analytical techniques for benzophenone quantification, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods for Benzophenone Quantification
The performance of various analytical techniques for the quantification of benzophenone is summarized in the table below. The data presented is collated from various scientific studies and provides a comparative overview of their linearity, range, and detection capabilities.
| Analytical Technique | Linearity Range (ng/mL) | Correlation Coefficient (r) / Coefficient of Determination (r²) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Reference |
| HPLC-UV | 100 - 8,000 | r = 0.9989 | 1.5 | 5 | [1] |
| 80,000 - 240,000 | r² = 0.9984 | - | - | [2] | |
| GC-MS | 10 - 2,500 | > 0.99 | 5 - 100 | 25 - 500 | [3] |
| 2,500 - 600,000 | r² > 0.984 | 13 - 24 | - | [4] | |
| 50 - 1,000 | Linear | - | - | [5] | |
| LC-MS/MS | 10 - 500 | r² > 0.99 | 0.87 | 10 | [6] |
| 0.1 - 50 | r² = 0.991 - 0.999 | 0.23 | - | [7] | |
| - | - | 0.07 - 0.3 | 0.3 - 1.0 | [8] | |
| Derivative Spectrophotometry | 1,000 - 10,000 | - | 40 - 110 | 130 - 340 | [1] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and offer a starting point for laboratory implementation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the routine analysis of benzophenone due to its robustness and cost-effectiveness.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C8 or C18 reversed-phase column is typically used. For example, a C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides good separation.[1]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous phase (e.g., water with 1% acetic acid) is commonly employed. A typical mobile phase composition is acetonitrile and 1% acetic acid in water (60:40, v/v).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.[1]
-
Detection: UV detection is performed at a wavelength where benzophenone exhibits significant absorbance, typically around 254 nm.
-
Standard Preparation: A stock solution of benzophenone is prepared in a suitable solvent like methanol (B129727). A series of calibration standards are then prepared by diluting the stock solution to cover the desired concentration range (e.g., 0.1 to 8 µg/mL).[1]
-
Sample Preparation: The sample containing benzophenone is dissolved in the mobile phase or a suitable solvent and filtered through a 0.45 µm filter before injection.
-
Linearity and Range Determination: A calibration curve is constructed by plotting the peak area of benzophenone against the corresponding concentration of the standards. The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²) of the calibration curve. The range is the concentration interval over which the method is shown to be linear, accurate, and precise.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of benzophenone in complex matrices.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injection: A splitless or split injection mode can be used depending on the expected concentration of benzophenone.
-
Temperature Program: A temperature gradient is often employed to ensure good separation and peak shape. A typical program might start at a lower temperature (e.g., 70°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Standard and Sample Preparation: Similar to HPLC, standards and samples are prepared in a volatile organic solvent (e.g., methanol, hexane). For some applications, derivatization may be necessary to improve the volatility and chromatographic behavior of benzophenone.[3]
-
Linearity and Range Determination: A calibration curve is generated by plotting the peak area of a characteristic ion of benzophenone against the concentration of the standards. The linearity and range are then determined from this curve.[3][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of benzophenone in challenging matrices.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
-
Chromatography: The chromatographic conditions are often similar to those used in HPLC-UV, employing a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an organic solvent (e.g., methanol or acetonitrile) and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[6][9]
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used, typically in positive ion mode.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of benzophenone is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides very high selectivity.
-
Standard and Sample Preparation: Sample preparation is crucial to minimize matrix effects. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or a simple dilute-and-shoot approach depending on the sample matrix.[6][7]
-
Linearity and Range Determination: A calibration curve is constructed using the peak area ratios of the analyte to an internal standard versus the concentration. The linearity and range are established based on the performance of this curve.[6][7]
Visualizing Key Concepts
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. peerj.com [peerj.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
A Researcher's Guide to Calculating Limit of Detection (LOD) and Limit of Quantification (LOQ)
In the realm of analytical chemistry, particularly within drug development and scientific research, the Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity and reliability of an analytical method.[1][2][3] The LOD represents the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration at which the analyte can be not only detected but also quantified with acceptable precision and accuracy.[1][4][5] This guide provides a comprehensive comparison of the common methods for calculating LOD and LOQ, complete with experimental protocols and supporting data, to assist researchers in selecting the most appropriate approach for their needs.
Comparison of Methods for Calculating LOD and LOQ
There are several accepted methods for determining the LOD and LOQ, each with its own advantages and specific applications. The choice of method often depends on the type of analytical instrument and the nature of the data obtained. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for the validation of analytical procedures and describe the most commonly used methods.[2][6][7]
A summary of the primary methods is presented in the table below:
| Method | Description | Formula/Approach | Typical Application |
| Visual Evaluation | The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.[6][8] | Non-instrumental methods or when instrumental methods lack a baseline noise.[9] | Qualitative assays, such as visual color change or precipitation. |
| Signal-to-Noise (S/N) Ratio | This method is based on the ratio of the analyte signal to the background noise.[6][10][11] | LOD: S/N ratio of 3:1 or 2:1.[9][10][11] LOQ: S/N ratio of 10:1.[9][10][11] | Chromatographic and spectroscopic methods where baseline noise is observable.[9][11] |
| Standard Deviation of the Response and the Slope of the Calibration Curve | This method uses the standard deviation of the response (σ) and the slope (S) of the calibration curve to calculate LOD and LOQ.[1][6][7] | LOD = 3.3 * (σ / S)[1][7] LOQ = 10 * (σ / S)[1][7] | Quantitative assays where a linear relationship between concentration and response is established.[6] |
Experimental Protocols
Visual Evaluation Method
Objective: To determine the LOD by visual assessment.
Procedure:
-
Prepare a series of diluted solutions of the analyte of interest at decreasing concentrations.
-
Analyze each solution using the analytical method.
-
Visually inspect the results (e.g., color change, turbidity, spot on a TLC plate).
-
The LOD is the lowest concentration at which the analyte can be visually detected.
Signal-to-Noise (S/N) Ratio Method
Objective: To determine LOD and LOQ based on the signal-to-noise ratio.
Procedure:
-
Determine the Noise:
-
Analyze a blank sample (a sample without the analyte) multiple times (e.g., 10 times).
-
Measure the standard deviation of the blank responses. This represents the noise.
-
Alternatively, for chromatographic data, the noise can be determined by measuring the peak-to-peak noise in a region of the chromatogram where no peak is present.[10]
-
-
Determine the Signal:
-
Prepare a series of low-concentration samples of the analyte.
-
Analyze these samples and measure the signal response for the analyte.
-
-
Calculate the S/N Ratio:
-
For each low-concentration sample, divide the signal by the determined noise level.
-
-
Establish LOD and LOQ:
Method Based on the Standard Deviation of the Response and the Slope
Objective: To calculate LOD and LOQ from the calibration curve.
Procedure:
-
Construct a Calibration Curve:
-
Prepare a series of at least five calibration standards at concentrations near the expected LOQ.
-
Analyze each standard multiple times (e.g., 3-6 replicates).
-
Plot the mean response versus the concentration to generate a calibration curve.
-
-
Determine the Slope (S):
-
Perform a linear regression analysis on the calibration curve data to obtain the slope of the line.[6]
-
-
Determine the Standard Deviation of the Response (σ):
-
This can be estimated in a few ways:
-
Standard Deviation of the y-intercepts of multiple regression lines: Construct several calibration curves and calculate the standard deviation of the y-intercepts.[9]
-
Residual Standard Deviation of the Regression Line: Use the standard error of the regression line from a single calibration curve.[6]
-
Standard Deviation of the Blank: Measure the response of multiple blank samples and calculate their standard deviation.[2]
-
-
-
Calculate LOD and LOQ:
Data Presentation
The following table provides a hypothetical example of data that could be generated to determine LOD and LOQ using the calibration curve method.
| Concentration (ng/mL) | Response (Absorbance) |
| 0.0 (Blank) | 0.002, 0.003, 0.002 |
| 1.0 | 0.015, 0.016, 0.014 |
| 2.5 | 0.038, 0.040, 0.039 |
| 5.0 | 0.075, 0.077, 0.076 |
| 7.5 | 0.112, 0.115, 0.113 |
| 10.0 | 0.150, 0.152, 0.151 |
Calculations from the example data:
-
Slope (S): From linear regression of the mean responses, let's assume the slope is 0.015.
-
Standard Deviation of the Blank (σ): The standard deviation of the blank responses (0.002, 0.003, 0.002) is approximately 0.000577.
-
LOD: (3.3 * 0.000577) / 0.015 ≈ 0.127 ng/mL
-
LOQ: (10 * 0.000577) / 0.015 ≈ 0.385 ng/mL
Visualization of LOD and LOQ Determination Workflow
The following diagram illustrates the decision-making process and workflow for determining the LOD and LOQ based on the characteristics of the analytical method.
Caption: Workflow for selecting an appropriate method for LOD and LOQ determination.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. ddtjournal.net [ddtjournal.net]
- 4. google.com [google.com]
- 5. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 10. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 11. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
Labeled vs. Unlabeled Standards for Benzophenone Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of benzophenone (B1666685) is critical for safety and efficacy assessments. This guide provides an objective comparison of analytical methodologies using isotopically labeled versus unlabeled standards for benzophenone analysis, supported by experimental data from various studies.
The use of an appropriate standard is fundamental to achieving reliable and reproducible results in analytical chemistry. While unlabeled standards, often used in external calibration, are a cost-effective option, isotopically labeled standards used as internal standards offer significant advantages, particularly in complex matrices. This guide will delve into a detailed comparison of these two approaches for the analysis of benzophenone, a compound frequently found in cosmetics, food packaging, and as a potential impurity in pharmaceutical products.
Data Presentation: Performance Comparison
The following table summarizes the performance characteristics of analytical methods for benzophenone determination using either labeled or unlabeled standards, compiled from multiple studies. It is important to note that direct comparison is influenced by variations in instrumentation, matrix, and specific experimental conditions.
| Parameter | Labeled Standard (Internal) | Unlabeled Standard (External/Internal) | Matrix | Analytical Method | Reference |
| Recovery (%) | 97.0 - 101.0 | 80.43 - 104.32 | Soil | LC-MS/MS | [1] |
| 79 - 113 | - | Human Urine | UHPLC-MS/MS | [2] | |
| 71 - 119 | - | Rice Cereal | UHPLC-MS/MS | [3] | |
| - | 99.58 - 101.39 | Cosmetic Formulation | HPLC-UV | [4] | |
| Precision (RSD %) | < 15 | - | Human Urine | UHPLC-MS/MS | [2] |
| - | < 11.03 | Surface Water | UPLC-MS/MS | [5] | |
| - | Intra-day: 0.81, Inter-day: 0.91 | Cosmetic Formulation | HPLC-UV | [4] | |
| LOD (ng/mL) | - | 0.87 - 5.72 | Surface Water | UPLC-MS/MS | [5][6] |
| 0.001 - 0.100 (LOQ) | - | Human Urine | UHPLC-MS/MS | [2] | |
| 0.001 - 0.512 | - | Rice Cereal | UHPLC-MS/MS | [3] | |
| LOQ (ng/mL) | 0.02 - 4.2 | 10.0 - 50.0 | Rice Cereal, Surface Water | UHPLC-MS/MS, UPLC-MS/MS | [5][7] |
The Superiority of Labeled Standards in Mitigating Matrix Effects
In complex sample matrices, such as cosmetics, food, and biological fluids, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer source, a phenomenon known as the matrix effect. This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.
Isotopically labeled internal standards, such as Benzophenone-d10, are the gold standard for mitigating these effects.[8] Since a labeled standard is chemically identical to the analyte, it co-elutes and experiences the same matrix effects. By calculating the ratio of the analyte response to the labeled standard response, these variations can be effectively normalized, leading to more accurate and precise results. Methods employing isotopically labeled standards have been shown to overcome potential matrix effects, ensuring proper quantification.[8]
Experimental Protocols
Below are detailed methodologies for key experiments in benzophenone analysis.
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
This protocol is a general representation for the extraction of benzophenone from water samples.
-
Cartridge Conditioning: A C18 SPE cartridge is conditioned with 6 mL of methanol (B129727) followed by 6 mL of deionized water.
-
Sample Loading: A 500 mL water sample is passed through the conditioned cartridge at a flow rate of 5 mL/min.
-
Washing: The cartridge is washed with 6 mL of a methanol/water solution (40:60, v/v) to remove interfering substances.
-
Elution: The analytes are eluted from the cartridge with 6 mL of methanol.
-
Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for instrumental analysis.[6]
Instrumental Analysis: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This is a representative UHPLC-MS/MS method for the quantification of benzophenone.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
MRM Transitions: Specific precursor-to-product ion transitions for benzophenone and its labeled internal standard (e.g., Benzophenone-d10) are monitored for quantification and confirmation.[7][9]
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical process for comparing labeled and unlabeled standards.
Caption: Workflow for Benzophenone Analysis.
Caption: Comparison of Standard Types.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Benzophenone Analogs in Rice Cereal through Fast Pesticide Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 6. peerj.com [peerj.com]
- 7. mdpi.com [mdpi.com]
- 8. Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of Benzophenone Quantification Methods
This guide provides a comparative overview of common analytical methods used for the quantification of benzophenone (B1666685) and its derivatives across various matrices. It is intended for researchers, scientists, and drug development professionals seeking to understand the performance characteristics and methodologies of different techniques. The information is compiled from validated methods and comparative studies to support robust and reproducible analytical outcomes.
Introduction
Benzophenone (BP) and its derivatives are widely used as UV filters in sunscreens, cosmetics, and as photoinitiators in printing inks for food packaging.[1][2] Their potential migration into food, water systems, and absorption through skin necessitates reliable and sensitive quantification methods for monitoring human exposure and ensuring consumer safety.[3][4] Inter-laboratory comparison studies are critical for standardizing these methods, ensuring consistency, and validating the accuracy of results across different analytical facilities.[5] This guide focuses on the most prevalent techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with reference to other relevant methods.
Quantitative Data Comparison
The performance of an analytical method is defined by several key parameters, including its sensitivity (Limit of Detection and Quantification), accuracy (Recovery), and precision (Relative Standard Deviation). The following table summarizes these parameters for the most common benzophenone quantification methods as reported in various validation and comparison studies.
| Method | Analyte(s) | Sample Matrix | LOD | LOQ | Recovery (%) | Precision (% RSD) | Citation(s) |
| GC-MS/MS | BP, 4-Methyl-BP | Breakfast Cereals | 2 µg/kg | - | - | - | [6] |
| UPLC-MS/MS | BP, BPA, DEP, 4NP | Surface Water | 0.87–5.72 ng/L | 10.0–50.0 ng/L | > 90% | < 11.1% | [3] |
| LC-MS/MS | 6 BP derivatives | Human Placenta | 0.07–0.3 ng/g | 0.3–1.0 ng/g | 98–104% | < 5% | [2] |
| LC-MS/MS | BP-3 & metabolites | Human Serum | low µg/L level | - | - | - | [7] |
| HPLC-UV | Benzophenone-3 | Rat Biological Fluids | 2.0 ng/mL | 6.25 ng/mL | - | 1.2% (Assay) | [8][9] |
| RP-HPLC-UV | BP & Benzil | Pharmaceutical | 0.0015 µg/mL | 0.005 µg/mL | - | ≤ 1.53% | [10] |
| GC-MS (SPE) | BP-1, BP-3, BP-8 | Water | 0.034–0.067 µg/L | - | 96–107% | < 13.4% | [11][12] |
| GC-MS (MEPS) | BP-1, BP-3, BP-8 | Water | 1.8–3.2 µg/L | - | 90–106% | < 18.2% | [11][12] |
BP: Benzophenone; BPA: Bisphenol A; DEP: Diethyl Phthalate (B1215562); 4NP: 4-Nonylphenol (B119669); LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SPE: Solid-Phase Extraction; MEPS: Microextraction by Packed Sorbent.
Experimental Protocols and Methodologies
Detailed and standardized protocols are fundamental for achieving reproducible results in inter-laboratory studies. Below are generalized methodologies for the primary analytical techniques used for benzophenone quantification.
The choice of sample preparation technique is crucial and depends on the matrix and the target analyte concentration.
-
Solid-Phase Extraction (SPE): Widely used for cleaning up and concentrating analytes from aqueous samples like surface water.[3] A study comparing SPE with Microextraction by Packed Sorbent (MEPS) for water samples found that while both methods provided satisfactory results, SPE achieved significantly lower detection limits.[11][12]
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with a solvent like methanol (B129727), followed by water.
-
Loading: The water sample is passed through the cartridge, where benzophenones are adsorbed.
-
Washing: The cartridge is washed to remove interferences.
-
Elution: The retained benzophenones are eluted with an organic solvent (e.g., methanol or acetonitrile).
-
The eluate is then concentrated and reconstituted for analysis.
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A popular method for solid samples, particularly in food safety analysis.[13] It involves a two-step process:
-
Extraction: The sample (e.g., breakfast cereal) is homogenized and extracted with an organic solvent (e.g., acetonitrile) in the presence of salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
-
Dispersive SPE (dSPE) Cleanup: An aliquot of the supernatant is mixed with a sorbent (e.g., PSA) to remove interfering matrix components. After centrifugation, the final extract is ready for analysis.
-
-
Dispersive Liquid-Liquid Microextraction (DLLME): A rapid microextraction technique used for preconcentrating analytes from liquid samples, such as human serum.[7]
-
A mixture of an extraction solvent (e.g., chloroform) and a disperser solvent (e.g., acetone) is rapidly injected into the aqueous sample.
-
A cloudy solution forms, and the analyte is extracted into the fine droplets of the extraction solvent.
-
The mixture is centrifuged, and the sedimented phase is collected for analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds like benzophenone.[14]
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is typically used.[14]
-
Injection: A small volume of the prepared sample extract is injected into the heated inlet, where it is vaporized.
-
Separation: The vaporized compounds are separated based on their boiling points and interaction with the column's stationary phase as they are carried by an inert gas (e.g., helium).
-
Detection: The mass spectrometer ionizes the separated compounds and detects them based on their mass-to-charge ratio, providing high selectivity and enabling quantification. Isotope-labeled internal standards like benzophenone-d10 (B1335006) are often used to improve accuracy.[6]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for analyzing low-volatility and thermally sensitive compounds in complex matrices.[15] It offers exceptional sensitivity and specificity.[16]
-
System: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A reversed-phase column (e.g., C18) is commonly used.[16]
-
Mobile Phase: A gradient mixture of solvents, such as water with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile), is used to elute the compounds.[16]
-
Separation: Compounds are separated based on their polarity and affinity for the stationary and mobile phases.
-
Detection: The tandem mass spectrometer provides two stages of mass analysis (MS/MS), allowing for highly selective detection using Multiple Reaction Monitoring (MRM). This minimizes matrix interference and achieves very low detection limits.[2]
-
Visualizing Workflows and Relationships
Diagrams are essential for illustrating complex processes and relationships in analytical science. The following visualizations were created using Graphviz (DOT language) to depict a standard inter-laboratory comparison workflow and the logical connections between different quantification methods.
Caption: Workflow for an Inter-laboratory Comparison Study.
Caption: Logical Comparison of Analytical Methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol by UPLC-MS/MS in surface water [PeerJ] [peerj.com]
- 4. Urinary Concentrations of Benzophenone-Type Ultra Violet Light Filters and Semen Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 6. Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Development and validation of a high-performance liquid chromatographic method for the determination of benzophenone-3 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akjournals.com [akjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to Analytical Method Validation for 2,4-Dihydroxybenzophenone
This guide provides a comprehensive overview and comparison of analytical methods for the quantitative determination of 2,4-Dihydroxybenzophenone (B1670367) (BP-1), a widely used UV absorber. The information is intended for researchers, scientists, and drug development professionals involved in quality control and analytical development. The presented data is collated from published research to offer a comparative analysis of different methodologies.
Introduction
2,4-Dihydroxybenzophenone (also known as Benzophenone-1) is an organic compound used in various applications, including sunscreens and as a stabilizer in plastics. Accurate and reliable analytical methods are crucial for its quantification in different matrices, ranging from pharmaceutical formulations to biological samples. Method validation is a critical process to ensure that an analytical procedure is suitable for its intended purpose. This guide compares two common analytical techniques for BP-1 analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
Data Presentation: Comparison of Validated Analytical Methods
The following tables summarize the key performance characteristics of two distinct analytical methods for the determination of 2,4-Dihydroxybenzophenone.
Table 1: HPLC with UV Detection for 2,4-Dihydroxybenzophenone Analysis
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.2 - 10.0 mg/L |
| Correlation Coefficient (r²) | 0.9998 |
| Recovery | 96.8% - 104.5%[1] |
| Precision (RSD) | Intra-day: 3.5% - 5.7%, Inter-day: 4.5% - 6.4%[1] |
| Limit of Detection (LOD) | Not explicitly stated in the provided abstract. |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided abstract. |
| Specificity | Demonstrated by the separation of BP-1 from other components in the matrix. |
Table 2: UHPLC-MS/MS for 2,4-Dihydroxybenzophenone Analysis
| Validation Parameter | Result |
| Linearity (Concentration Range) | Not explicitly stated, but correlation coefficients suggest a wide range. |
| Correlation Coefficient (r²) | 0.991 - 0.999[2] |
| Recovery | 80.0% - 108%[2] |
| Precision (RSD) | Intra-day: 0.8% - 6.1%, Inter-day: 1.8% - 9.5%[2] |
| Limit of Detection (LOD) | 0.01 - 0.23 µg/L (for a range of analytes including BP-1)[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated in the provided abstract. |
| Specificity | High specificity achieved through mass spectrometric detection. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the determination of 2,4-Dihydroxybenzophenone in relatively simple matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Waters Symmetry C18 (4.6 mm × 250 mm, 5 µm)[1].
-
Mobile Phase: A mixture of methanol (B129727) and water (3:1, v/v) containing 3% acetic acid (pH 3.40)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection: UV detection at a wavelength of 290 nm[1].
-
Sample Preparation: The sample preparation may involve extraction and filtration depending on the matrix. For instance, in the analysis of mouse brain tissue, an optimized extraction procedure was employed[1].
Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This method offers higher sensitivity and specificity, making it ideal for complex matrices and trace-level analysis.
-
Instrumentation: A UHPLC system coupled with a tandem mass spectrometer (e.g., electrospray ionization - ESI).
-
Column: A suitable reversed-phase column for UHPLC applications.
-
Mobile Phase: Typically a gradient elution using a mixture of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).
-
Flow Rate: Optimized for the UHPLC column dimensions.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Sample Preparation: May involve more extensive clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects, as was done for the analysis in human urine[2].
Method Validation Workflow
The following diagram illustrates a typical workflow for analytical method validation, a systematic process to confirm that the analytical procedure is suitable for its intended purpose.
Caption: Workflow of Analytical Method Validation.
This guide demonstrates that both HPLC-UV and UHPLC-MS/MS can be effectively used for the analysis of 2,4-Dihydroxybenzophenone. The choice of method depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The provided data and protocols offer a solid foundation for researchers and analysts to select and implement a suitable analytical method for their needs.
References
Robustness Under Scrutiny: A Comparative Guide to HPLC Methods for UV Filter Analysis
For researchers, scientists, and drug development professionals, ensuring the reliability of analytical methods is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of common UV filters, with a focus on robustness testing. By presenting supporting experimental data and detailed protocols, this document serves as a practical resource for developing and validating rugged analytical methods for sunscreen formulations and related products.
The stability and reliability of an analytical method are critical for ensuring the quality and safety of pharmaceutical and cosmetic products. Robustness testing, a key component of method validation, evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This guide delves into the robustness of HPLC methods for the analysis of UV filters, providing a comparative overview of different approaches and the impact of key parameter variations.
Comparative Analysis of HPLC Method Robustness
The following table summarizes the robustness testing parameters and outcomes from various studies on the HPLC analysis of UV filters. This comparative data highlights the typical variations tested and their effects on the analytical results.
| Method | UV Filters Analyzed | Robustness Parameters Investigated & Variations | Observed Effects & Conclusions | Stationary Phase |
| Method 1 | Avobenzone, Octinoxate, Oxybenzone, Octocrylene | - Mobile Phase Composition: Methanol:Water ratio varied (e.g., 90:10 ± 2%) - Flow Rate: ± 0.1 mL/min - Column Temperature: ± 5 °C | Minor variations in retention times and peak areas were observed, but all remained within the system suitability criteria. The method was found to be robust.[1][2][3] | C18[1][2][3] |
| Method 2 | Phenylbenzimidazole Sulfonic Acid, Benzophenone-3, and 6 other UV filters | - Mobile Phase pH: ± 0.2 units - Mobile Phase Composition: Acetonitrile proportion varied by ± 2% | The pH of the buffer and the vial material were identified as critical parameters for certain analytes, indicating the need for strict control over these variables.[4] | C18[4] |
| Method 3 | Avobenzone, Oxybenzone | - Mobile Phase Composition: Methanol:Aquabidest ratio varied (e.g., 93:7 ± 2%) - Flow Rate: ± 0.1 mL/min | The method demonstrated good selectivity and precision with %RSD ≤ 2%, indicating its robustness.[5][6] | C18[5][6] |
| Method 4 | 10 different UV filters | - Column Type: Comparison between C8 and C18 columns | C18 columns generally offer higher hydrophobicity and longer retention times, making them suitable for non-polar compounds. C8 columns provide shorter retention times and are often better for moderately polar compounds. The choice of column impacts the robustness of the separation for different types of UV filters.[7][8][9][10][11] | C8 and C18[7][8][9][10][11] |
Experimental Protocols
A well-defined protocol is essential for conducting a thorough robustness study. The following is a generalized experimental protocol for testing the robustness of an HPLC method for UV filter analysis, based on common practices identified in the literature.
Objective:
To assess the reliability of an HPLC analytical method for the quantification of UV filters by evaluating its performance under small, deliberate variations of key chromatographic parameters.
Materials:
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
Reference standards of the UV filters of interest (e.g., Avobenzone, Octinoxate, Oxybenzone, Octocrylene)
-
HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Buffer reagents (e.g., Phosphate buffer)
-
Sunscreen product sample
Standard Solution Preparation:
Prepare a stock solution of a mixture of the UV filter reference standards in a suitable solvent (e.g., methanol). From the stock solution, prepare working standard solutions at a concentration relevant to the expected concentration in the sample analysis.
Sample Preparation:
Accurately weigh a portion of the sunscreen sample and extract the UV filters using a suitable solvent. The extraction process may involve sonication and filtration to ensure a clear solution for injection.[1][3][4]
Robustness Study Design:
A factorial design is often employed to efficiently study the effects of multiple parameter variations. The following parameters and their typical variations are investigated:
-
Mobile Phase Composition:
-
Mobile Phase pH:
-
If a buffer is used in the mobile phase, vary the pH by ±0.2 units from the nominal value.[4]
-
-
Flow Rate:
-
Adjust the flow rate by ±0.1 mL/min from the set point. For instance, if the nominal flow rate is 1.0 mL/min, test 0.9 mL/min and 1.1 mL/min.[1]
-
-
Column Temperature:
-
Vary the column oven temperature by ±5 °C from the specified temperature. For example, if the method specifies 30 °C, test at 25 °C and 35 °C.[1]
-
Data Analysis:
For each experimental condition, inject the standard and sample solutions in replicate. Evaluate the following system suitability parameters:
-
Retention time (t R)
-
Peak area and/or peak height
-
Tailing factor (T)
-
Resolution (R s) between critical peak pairs
-
Theoretical plates (N)
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for these parameters across all tested conditions. The method is considered robust if the system suitability parameters remain within the predefined acceptance criteria despite the variations in the method parameters.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the typical workflow for conducting a robustness test of an HPLC method.
Caption: Workflow for HPLC Method Robustness Testing.
By systematically evaluating the impact of minor changes in experimental conditions, researchers can ensure the development of a truly robust HPLC method for the analysis of UV filters, leading to more reliable and reproducible results in both research and quality control settings.
References
- 1. scispace.com [scispace.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. nasetjournal.com [nasetjournal.com]
- 7. uhplcs.com [uhplcs.com]
- 8. hawach.com [hawach.com]
- 9. quora.com [quora.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pharmatimesofficial.com [pharmatimesofficial.com]
comparative study of different extraction methods for benzophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for benzophenones, a class of compounds widely used as UV filters in cosmetics, plastics, and other industrial products. The selection of an appropriate extraction technique is critical for accurate quantification and analysis in research, quality control, and safety assessments. This document outlines the performance of several common and advanced extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for your specific application.
Data Presentation: A Quantitative Comparison of Extraction Efficiencies
The following tables summarize the recovery rates of various benzophenone (B1666685) extraction methods from different matrices as reported in scientific literature. It is important to note that direct comparison can be challenging due to variations in the specific benzophenone analogues, sample matrices, and analytical instrumentation used in different studies.
Table 1: Comparison of Benzophenone Extraction Methods from Water and Environmental Samples
| Extraction Method | Matrix | Benzophenone Analyte(s) | Average Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Water | BP-1, BP-3, BP-8 | 96 - 107 | [1][2] |
| Microextraction by Packed Sorbent (MEPS) | Water | BP-1, BP-3, BP-8 | 96 - 107 | [1][2] |
| Pressurized Liquid Extraction (PLE) | Seafood | Various BPs | 90.6 - 107.8 | |
| Soxhlet Extraction | Seafood | Various BPs | 83.5 - 88.7 | |
| Ultrasound-Assisted Extraction (UAE) | Seafood | Various BPs | 81.4 - 85.2 | |
| Liquid-Liquid Extraction (LLE) | Water & Soil | BP, BH, HBP, HMB, DHB, DHMB, THB | 62 - 125 | [3] |
Table 2: Comparison of Benzophenone Extraction Methods from Cosmetic and Food Samples
| Extraction Method | Matrix | Benzophenone Analyte(s) | Average Recovery (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Cosmetics | BP-3 | 44 - 70 | [1][2] |
| Microextraction by Packed Sorbent (MEPS) | Cosmetics | BP-3 | 44 - 70 | [1][2] |
| Supercritical Fluid Extraction (SFE) | Cosmetics | Benzophenone-3 | up to 92 | [4] |
| Solid-Liquid Extraction (SLE) | Cereal-based foods | BP and 9 derivatives | Not specified, but noted as most common | [5] |
| Fast Pesticide Extraction (FaPEx) | Rice Cereal | BP and 9 derivatives | 71 - 119 | |
| Supramolecular Solvent (SUPRAS) Extraction | Juice | Various BPs | 70.4 - 118 |
Experimental Protocols
This section provides detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific sample matrix and target benzophenone(s).
Maceration
Maceration is a simple and widely used extraction method that involves soaking the sample material in a solvent for a period to allow the dissolution of the target compounds.
Protocol for Plant Samples:
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.
-
Extraction: Weigh a known amount of the powdered plant material (e.g., 10 g) and place it in a sealed container. Add a suitable solvent (e.g., methanol (B129727) or ethanol) at a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Incubation: Seal the container and keep it at room temperature for an extended period (e.g., 3-7 days), with occasional shaking or stirring to enhance extraction.
-
Filtration: After the maceration period, filter the mixture through filter paper to separate the extract from the solid residue.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that offers more efficient extraction than maceration by repeatedly washing the sample with fresh, hot solvent.
Protocol for Soil Samples:
-
Sample Preparation: Air-dry the soil sample and sieve it to remove large particles. Mix the soil with a drying agent like anhydrous sodium sulfate (B86663) to remove residual moisture.
-
Apparatus Setup: Place the prepared soil sample into a cellulose (B213188) thimble and insert the thimble into the Soxhlet extractor. Fill a round-bottom flask with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone). Assemble the Soxhlet apparatus with a condenser.
-
Extraction: Heat the solvent in the round-bottom flask. The solvent vaporizes, condenses in the condenser, and drips onto the sample in the thimble. Once the thimble is full, the solvent containing the extracted benzophenones siphons back into the flask. This cycle is repeated for several hours (e.g., 6-24 hours).
-
Concentration: After extraction, cool the apparatus and collect the solvent containing the extract. Concentrate the extract using a rotary evaporator.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent, which collapse and disrupt the sample matrix, thereby enhancing the extraction process.
Protocol for Cosmetic Samples:
-
Sample Preparation: Accurately weigh a small amount of the cosmetic sample (e.g., 0.5 g) into a centrifuge tube.
-
Solvent Addition: Add a specific volume of a suitable solvent (e.g., methanol or acetonitrile).
-
Sonication: Place the tube in an ultrasonic bath or use an ultrasonic probe. Sonicate the sample for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
Centrifugation and Collection: After sonication, centrifuge the sample to separate the extract from the solid matrix. Collect the supernatant.
-
Repeat (Optional): The extraction process can be repeated on the residue to increase the recovery of benzophenones. The supernatants are then combined.
-
Filtration and Analysis: Filter the final extract before analysis.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to a rapid increase in temperature and pressure within the sample matrix, which accelerates the extraction process.
Protocol for Food Samples:
-
Sample Preparation: Homogenize the food sample and weigh a representative portion (e.g., 1-2 g) into a microwave-safe extraction vessel.
-
Solvent Addition: Add a suitable solvent (e.g., ethanol-water mixture) to the vessel.
-
Extraction: Seal the vessel and place it in the microwave extraction system. Set the extraction parameters, including temperature, pressure, and time (e.g., 120°C for 15 minutes).
-
Cooling and Filtration: After the extraction is complete, allow the vessel to cool to room temperature. Filter the extract to remove any solid particles.
-
Analysis: The filtered extract is then ready for analysis.
Pressurized Liquid Extraction (PLE)
PLE, also known as Accelerated Solvent Extraction (ASE), uses high temperature and pressure to maintain the solvent in a liquid state, which enhances its extraction efficiency.
Protocol for Environmental Solids (e.g., Sediment):
-
Sample Preparation: Dry and grind the solid sample. Mix it with a dispersing agent like diatomaceous earth.
-
Cell Loading: Pack the sample mixture into a stainless-steel extraction cell.
-
Extraction: Place the cell in the PLE instrument. The system will automatically heat and pressurize the cell with the chosen solvent (e.g., a mixture of water and isopropanol) according to the set program (e.g., 100°C, 1500 psi, 2 cycles of 5 minutes each).
-
Collection: The extract is automatically collected in a vial.
-
Concentration: The collected extract can be concentrated if necessary before analysis.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned.
Protocol for Herbal Products:
-
Sample Preparation: Grind the dried herbal material to a uniform particle size.
-
Vessel Loading: Place the ground sample into the extraction vessel of the SFE system.
-
Extraction: Pressurize and heat the vessel with supercritical CO2 to the desired conditions (e.g., 40°C and 2000 psi). A co-solvent (modifier) like methanol may be added to the CO2 to increase its polarity and enhance the extraction of more polar benzophenones. The supercritical fluid then passes through the sample, dissolving the benzophenones.
-
Separation: The pressure is then reduced in a separator, causing the CO2 to return to a gaseous state and the extracted benzophenones to precipitate.
-
Collection: The collected extract is then dissolved in a suitable solvent for analysis.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the general workflow of benzophenone extraction and the specific processes of the discussed methods.
Caption: A generalized workflow for the extraction and analysis of benzophenones.
References
- 1. Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of benzophenone-type UV filters in water and soil by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Navigating the Selectivity of MS/MS Transitions for 2,4-Dihydroxybenzophenone Analysis
A Comparative Guide for Researchers and Drug Development Professionals
In the quantitative analysis of 2,4-Dihydroxybenzophenone (B1670367) (BP-1), a common UV filter and potential endocrine disruptor, the specificity and selectivity of the chosen multiple reaction monitoring (MRM) transitions in tandem mass spectrometry (MS/MS) are paramount for accurate and reliable results. This guide provides an objective comparison of MS/MS transitions for BP-1, supported by experimental data, to aid researchers in selecting the optimal analytical parameters.
Understanding the Fragmentation of 2,4-Dihydroxybenzophenone
2,4-Dihydroxybenzophenone, with a molecular weight of 214.22 g/mol , typically forms a deprotonated molecule [M-H]⁻ at an m/z of 213 in negative ion mode electrospray ionization (ESI). Collision-induced dissociation (CID) of this precursor ion primarily results in two characteristic product ions. The fragmentation pathway involves the cleavage of the carbonyl bridge, leading to the formation of the benzoyl and dihydroxyphenyl fragments.
Comparison of Key MS/MS Transitions
The selection of quantifier and qualifier ions is crucial for the confident identification and quantification of an analyte. The quantifier ion is typically the most intense and specific product ion, while the qualifier ion serves as a confirmation of the analyte's identity. For 2,4-dihydroxybenzophenone, the following transitions are commonly employed:
| Precursor Ion (m/z) | Product Ion (m/z) | Role | Collision Energy (eV) |
| 213 | 137 | Quantifier | 15 |
| 213 | 109 | Qualifier | 25 |
The transition 213 → 137 is generally selected as the quantifier due to its higher intensity and specificity, providing a more sensitive and reliable measurement. The transition 213 → 109 serves as the qualifier ion, and the ratio of the quantifier to qualifier peak areas should remain constant across standards and samples to confirm the identity of the analyte.
Quantitative Performance Data
The performance of these transitions has been evaluated in various studies. The following table summarizes typical analytical performance parameters achieved using the recommended quantifier and qualifier transitions.
| Parameter | Value | Matrix | Reference |
| Limit of Detection (LOD) | 0.01 - 0.23 µg/L | Human Urine | [1] |
| Limit of Quantification (LOQ) | 1.4 - 2.3 µg/mL | Mouse Brain | [2] |
| Recoveries | 96.8% - 104.5% | Mouse Brain | [3] |
| Intra-day Precision (%RSD) | 3.5% - 5.7% | Mouse Brain | [3] |
| Inter-day Precision (%RSD) | 4.5% - 6.4% | Mouse Brain | [3] |
Experimental Protocols
A robust and reliable analytical method is essential for accurate quantification. The following is a synthesized experimental protocol based on validated methods for the analysis of 2,4-dihydroxybenzophenone.
Sample Preparation
A simple protein precipitation method is often employed for biological matrices like plasma or serum.
-
To 100 µL of the sample, add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient starts at 10-20% B, increases to 90-95% B over several minutes, holds for a short period, and then returns to the initial conditions for equilibration.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Gas: Argon.
Potential Interferences and Mitigation
Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the target analyte, are a common challenge in LC-MS/MS analysis.[4] To mitigate these effects:
-
Use of an Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-2,4-Dihydroxybenzophenone) is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.
-
Chromatographic Separation: Optimize the LC gradient to ensure that BP-1 is chromatographically separated from potentially interfering compounds.
-
Sample Preparation: Employing a more rigorous sample clean-up method, such as solid-phase extraction (SPE), can help to remove interfering matrix components.[5]
Logical Workflow for MS/MS Transition Selection
The following diagram illustrates the logical workflow for selecting and validating MS/MS transitions for a target analyte like 2,4-dihydroxybenzophenone.
Caption: A flowchart outlining the systematic process for developing a robust MS/MS method.
References
Safety Operating Guide
Personal protective equipment for handling 2,4-Dihydroxybenzophenone-13C6
Essential Safety and Handling Guide for 2,4-Dihydroxybenzophenone-13C6
Hazard Identification and Personal Protective Equipment (PPE)
2,4-Dihydroxybenzophenone is classified as a hazardous substance. It is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
Primary Hazards:
Required Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical goggles are mandatory.[1][7] For operations with a higher risk of splashing, a face shield should be used in addition to goggles.[7]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[7][8] Gloves should be inspected for integrity before each use.[1]
-
Body Protection: A laboratory coat or chemical-resistant overalls should be worn to prevent skin contact.[4][9][10]
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if dust generation is likely, a NIOSH-approved respirator for particulates is required.[6][7][8]
Quantitative Data Summary
The following table summarizes key quantitative data for 2,4-Dihydroxybenzophenone.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₃ | [1][11] |
| Molecular Weight | 214.22 g/mol | [1][11] |
| Melting Point | 144 - 147 °C | [3] |
| Boiling Point | 194 °C @ 1 mmHg | [3] |
| Oral LD50 (Rat) | 7,220 mg/kg | [2] |
| Dermal LD50 (Rabbit) | 3,535 mg/kg | [12] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is available and functioning correctly. All handling of the solid compound should be performed within the fume hood to minimize inhalation exposure.
-
Designate a specific area for handling this compound to prevent cross-contamination.
-
Ensure an eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) before handling the compound.
2. Weighing and Aliquoting:
-
Don the required PPE as outlined above.
-
Carefully transfer the desired amount of the compound from the stock container to a tared weigh boat or appropriate vessel.
-
Perform this operation slowly and carefully to avoid generating dust.[6]
-
If any material is spilled, follow the spill cleanup procedure outlined below.
-
Securely close the stock container immediately after use.
3. Dissolving the Compound:
-
Add the solvent to the vessel containing the weighed compound.
-
If necessary, gently swirl or stir the mixture to facilitate dissolution.
-
Avoid heating the mixture unless the experimental protocol specifically requires it, and if so, use appropriate heating controls (e.g., a heating mantle with a temperature controller).
4. Experimental Use:
-
Conduct all subsequent experimental steps involving the compound or its solutions within the chemical fume hood.
-
Keep all containers with the compound clearly labeled.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., weigh boats, gloves, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour this waste down the drain.[1]
2. Container Management:
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area.
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or equivalent department, following all local, state, and federal regulations.[3][8]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[4] Clean the spill area with a suitable solvent and then wash with soap and water. For large spills, evacuate the area and contact your institution's EHS department.
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. Benzophenone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. durhamtech.edu [durhamtech.edu]
- 6. fishersci.com [fishersci.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. technopharmchem.com [technopharmchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. quora.com [quora.com]
- 11. 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
